Product packaging for Mefuparib(Cat. No.:CAS No. 1392502-82-7)

Mefuparib

Cat. No.: B10820881
CAS No.: 1392502-82-7
M. Wt: 298.31 g/mol
InChI Key: ROBJKLPZIPNAMV-UHFFFAOYSA-N
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Description

Mefuparib (also known as CVL-218) is a novel, potent small-molecule inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) developed for cancer research . It acts through a substrate-competitive mechanism, effectively inhibiting PARP enzymatic activity and reducing the formation of poly (ADP-ribose) (PAR) chains, a key marker of PARP activation . This inhibition impairs the DNA repair process in tumor cells, leading to the accumulation of DNA damage, as evidenced by increased levels of γH2AX, and ultimately inducing cell cycle arrest and apoptosis . This compound is characterized by its high water solubility (>35 mg/mL), which is a significant pharmaceutical advantage over earlier generation PARP inhibitors like Olaparib, potentially favoring better tissue distribution and bioavailability in preclinical models . Its mechanism is particularly effective in cancer cells with pre-existing Homologous Recombination Repair (HRR) deficiencies, such as those with BRCA1/2 mutations, a concept known as synthetic lethality . Preclinical in vitro and in vivo studies have demonstrated its potent standalone anticancer activity against HR-deficient cancers, as well as its ability to synergistically sensitize HR-proficient xenografts to DNA-damaging agents like temozolomide . As a research tool, this compound is valuable for investigating PARP biology, DNA damage response pathways, and synthetic lethality in cancer models. Clinical trials for this compound Hydrochloride have progressed to Phase 2 for several advanced solid tumors, including metastatic castration-resistant prostate cancer, breast cancer, and pancreatic cancer . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15FN2O2 B10820881 Mefuparib CAS No. 1392502-82-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1392502-82-7

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide

InChI

InChI=1S/C17H15FN2O2/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15/h2-8,20H,9H2,1H3,(H2,19,21)

InChI Key

ROBJKLPZIPNAMV-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F

Origin of Product

United States

Foundational & Exploratory

Mefuparib's Mechanism of Action in Homologous Recombination (HR)-Deficient Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action for Mefuparib (MPH), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), with a specific focus on its activity in cancer cells exhibiting homologous recombination (HR) deficiency.

Core Principle: Synthetic Lethality

The efficacy of this compound in HR-deficient cells is rooted in the principle of synthetic lethality . This occurs when the loss of two separate gene functions is lethal to a cell, while the loss of either one alone is not.[1] In this context, cancer cells with a pre-existing defect in the HR DNA repair pathway (e.g., due to BRCA1 or BRCA2 mutations) are viable. Similarly, normal cells can tolerate the inhibition of PARP enzymes. However, when PARP is inhibited by this compound in cells that are already HR-deficient, the combination of these two non-lethal events leads to catastrophic DNA damage and selective cell death.[1][2]

Detailed Mechanism of Action

This compound functions as a potent, substrate-competitive inhibitor of PARP1 and PARP2 enzymes.[3] These enzymes are critical components of the Base Excision Repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[4][5] The mechanism unfolds through a multi-step process:

  • PARP Inhibition and SSB Accumulation : In a healthy cell, PARP1 detects SSBs, binds to the damaged site, and synthesizes poly(ADP-ribose) (PAR) chains. This PARylation process recruits other essential DNA repair proteins to fix the break.[5] this compound inhibits this catalytic activity, preventing PAR formation and stalling the repair of SSBs.[3]

  • Conversion to Double-Strand Breaks (DSBs) : As the cell enters the S-phase of the cell cycle, the DNA replication machinery encounters these unrepaired SSBs. This leads to the collapse of the replication fork and the conversion of SSBs into more lethal DNA double-strand breaks (DSBs).[5][6]

  • Failure of DSB Repair in HR-Deficient Cells : In normal, HR-proficient cells, these DSBs are efficiently and accurately repaired by the Homologous Recombination pathway, a process that relies on key proteins such as BRCA1 and BRCA2.[1] However, in cancer cells with mutations in BRCA1/2 or other HR-related genes, this repair pathway is non-functional.[1][7]

  • Cell Cycle Arrest and Apoptosis : The accumulation of unrepaired DSBs in HR-deficient cells triggers a robust DNA damage response. This leads to an increase in the damage marker γH2AX, subsequent cell cycle arrest at the G2/M checkpoint, and ultimately, programmed cell death (apoptosis).[3]

This selective killing of HR-deficient cancer cells while sparing normal, HR-proficient cells is the cornerstone of this compound's therapeutic window.[3]

Mefuparib_Mechanism cluster_HR_Proficient HR-Proficient Cell (Normal Cell) cluster_HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 Mutant) SSB_p DNA Single-Strand Break (SSB) PARP_p PARP1/2 SSB_p->PARP_p activates DSB_p Replication Fork Collapse (DSB Formation) SSB_p->DSB_p leads to if unrepaired MPH_p This compound (PARP Inhibitor) MPH_p->PARP_p inhibits BER_p Base Excision Repair (BER) PARP_p->BER_p mediates HR_p Homologous Recombination (HR) Repair DSB_p->HR_p activates Survival_p Cell Survival & Proliferation HR_p->Survival_p ensures SSB_d DNA Single-Strand Break (SSB) PARP_d PARP1/2 SSB_d->PARP_d activates DSB_d Replication Fork Collapse (DSB Formation) SSB_d->DSB_d leads to if unrepaired MPH_d This compound (PARP Inhibitor) MPH_d->PARP_d inhibits BER_d Base Excision Repair (BER) PARP_d->BER_d mediates HR_d Defective Homologous Recombination DSB_d->HR_d cannot be repaired by Apoptosis_d G2/M Arrest & Apoptosis DSB_d->Apoptosis_d leads to

Caption: Synthetic lethality mechanism of this compound in HR-deficient vs. HR-proficient cells.

Quantitative Data Summary

This compound demonstrates potent and selective anti-proliferative activity against a range of cancer cell lines with deficiencies in the HR pathway.

Table 1: In Vitro Proliferation Inhibition (IC50)
Cell LineCancer TypeHR Deficiency StatusThis compound IC50 (μM)AZD2281 (Olaparib) IC50 (μM)
V-C8 Chinese Hamster FibroblastBRCA2−/−Not specified, but 46.85x more potent than V79Not specified
V79 Chinese Hamster FibroblastWild-TypeNot specifiedNot specified
MDA-MB-436 Breast CancerBRCA1−/−0.120.23
Capan-1 Pancreatic CancerBRCA2−/−0.210.31
RD-ES Ewing's SarcomaEWS-FLI13.6415.68
A-204 RhabdomyosarcomaEWS-FLI12.514.67
PC-3 Prostate CancerPTEN−/−2.122.56
U251 GlioblastomaPTEN−/−3.517.89
Average Various HR-Deficient 2.16 5.57
Data sourced from a study demonstrating this compound's potent in vitro effects.[3] The average IC50 for this compound was 2.58-fold more potent than AZD2281 across 11 tested HR-deficient cell lines.[3]
Table 2: In Vivo Tumor Growth Inhibition (Xenograft Model)
ModelTreatment GroupDosageTumor Growth Inhibition
V-C8 (BRCA2−/−) Xenograft This compound80 mg/kg (every other day)Significant Inhibition
V-C8 (BRCA2−/−) Xenograft This compound180 mg/kg (every other day)Strong Inhibition
V-C8 (BRCA2−/−) Xenograft AZD2281 (Olaparib)100 mg/kg (every day)Inhibition between 80 & 180 mg/kg MPH
V79 (Wild-Type) Xenograft This compound or AZD2281Similar dosagesNo significant inhibition
This in vivo data confirms the selective synthetic lethality of this compound in HR-deficient tumors.[3]

Key Experimental Protocols

The following are detailed methodologies for experiments crucial to characterizing this compound's mechanism of action.

Cell Proliferation Assay (SRB Assay)
  • Cell Plating : Seed cancer cells (e.g., MDA-MB-436, Capan-1) in 96-well plates at a density of 3,000-8,000 cells per well and incubate for 24 hours.

  • Drug Treatment : Expose cells to a serial dilution of this compound or a control vehicle for 72 hours.

  • Cell Fixation : Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining : Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Solubilization : Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Data Acquisition : Measure the optical density (OD) at 515 nm using a microplate reader.

  • Analysis : Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) by fitting the dose-response data to a nonlinear regression model.

Western Blotting for Pharmacodynamic Markers (PAR and γH2AX)
  • Cell Lysis : Treat HR-deficient cells (e.g., V-C8) with this compound at various concentrations for a specified time (e.g., 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE : Denature 20-40 μg of protein from each sample and separate them by size on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against PAR, phospho-Histone H2A.X (Ser139, i.e., γH2AX), and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Densitometry analysis can be used to quantify the changes in PAR and γH2AX levels relative to the loading control. A decrease in PAR formation indicates PARP inhibition, while an increase in γH2AX indicates an increase in DNA double-strand breaks.[3]

Western_Blot_Workflow start Start: HR-Deficient Cells treatment Treat with this compound (Varying Concentrations) start->treatment lysis Cell Lysis & Protein Quantification (BCA) treatment->lysis sds_page SDS-PAGE (Protein Separation) lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer immunoblot Immunoblotting: 1. Blocking 2. Primary Ab (PAR, γH2AX) 3. Secondary Ab (HRP) transfer->immunoblot detection ECL Detection & Imaging immunoblot->detection analysis Analysis: Quantify Protein Levels (↓PAR, ↑γH2AX) detection->analysis end End: Confirm Mechanism analysis->end

Caption: Experimental workflow for Western Blot analysis of this compound's pharmacodynamic markers.
In Vivo Xenograft Tumor Model

  • Cell Implantation : Subcutaneously inject a suspension of HR-deficient cancer cells (e.g., 5 x 10^6 V-C8 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment : Randomize mice into treatment groups: Vehicle control, this compound (e.g., 80 mg/kg and 180 mg/kg, administered intraperitoneally every other day), and a positive control like AZD2281.

  • Monitoring : Measure tumor volume (using calipers) and mouse body weight every 2-3 days throughout the study.

  • Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for γH2AX).

  • Analysis : Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Compare the final tumor weights between groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.[3]

Logical_Relationship cluster_treatment This compound Treatment HRD Cell has Homologous Recombination Deficiency (e.g., BRCA-/-) PARPi PARP is Inhibited HRD->PARPi DSB_unrepaired DSBs Cannot Be Repaired HRP Cell is Homologous Recombination Proficient (Wild-Type) HRP->PARPi DSB_repair DSBs Repaired by HR SSB_accum SSBs Accumulate PARPi->SSB_accum DSB_form DSBs Form During Replication SSB_accum->DSB_form DSB_form->DSB_repair if HR is proficient DSB_form->DSB_unrepaired if HR is deficient Survival Cell Survives DSB_repair->Survival Death Cell Death (Apoptosis) DSB_unrepaired->Death

Caption: Logical flow demonstrating the selective cytotoxicity of this compound based on HR status.

References

Pharmacological profile of Mefuparib hydrochloride (MPH)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacological Profile of Mefuparib Hydrochloride (MPH)

Introduction

This compound hydrochloride (MPH), also known as CVL218, is a novel and potent, orally active, second-generation poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2][3] It competitively targets PARP1 and PARP2, enzymes crucial for DNA single-strand break repair.[4][5] By inhibiting these enzymes, MPH induces synthetic lethality in cancer cells with homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations.[6][7] This technical guide provides a comprehensive overview of the pharmacological profile of MPH, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and the experimental protocols used for its evaluation.

Pharmacodynamics

The pharmacodynamic effects of MPH are centered on its potent and selective inhibition of PARP1 and PARP2. This inhibition leads to a cascade of cellular events culminating in the selective killing of cancer cells with deficient DNA repair mechanisms.

Mechanism of Action

MPH functions as a substrate-competitive inhibitor of PARP1 and PARP2.[4][7] The inhibition of PARP activity prevents the repair of DNA single-strand breaks (SSBs). During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[6] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with HR deficiencies (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability, G2/M cell cycle arrest, and ultimately, apoptosis.[5][6][7] This selective targeting of HR-deficient cells is known as synthetic lethality.

Key downstream effects of MPH's PARP inhibition include:

  • Reduced Poly(ADP-ribose) (PAR) Formation: Inhibition of PARP enzymatic activity leads to a measurable decrease in intracellular PAR levels.[5][6]

  • Enhanced γH2AX Levels: The accumulation of unrepaired DSBs is marked by an increase in the phosphorylation of histone H2AX (γH2AX), a sensitive biomarker of DNA damage.[5][6][7]

  • Induction of G2/M Arrest and Apoptosis: The overwhelming DNA damage triggers cell cycle arrest at the G2/M checkpoint and subsequently induces programmed cell death (apoptosis).[4][7][8]

In Vitro Activity

MPH has demonstrated potent inhibitory activity against PARP1 and PARP2 and selectivity over other PARP family members. It effectively inhibits the proliferation of various human cancer cell lines, particularly those with HR deficiencies.

Table 1: In Vitro Inhibitory Activity of this compound Hydrochloride

TargetIC50 ValueAssay Type
PARP1 3.2 nM[4][5]Biotinylated NAD+-based assay
35.89 nM[6]ELISA
PARP2 1.9 nM[4][5]Biotinylated NAD+-based assay
TNKS1 (PARP5a) 1.6 µM[4][8]Not Specified
TNKS2 (PARP5b) 1.3 µM[4][8]Not Specified
PARP3 >10 µM[4][8]Not Specified
PARP6 >10 µM[4][8]Not Specified
Human Cancer Cell Lines (Average) 2.16 µM (Range: 0.12 µM - 3.64 µM)[4][8]Proliferation Assay
In Vivo Activity

Preclinical studies using animal models have confirmed the potent anticancer activity of MPH. In xenograft models using HR-deficient cancer cells, orally administered MPH led to significant, dose-dependent tumor growth inhibition.[6][8] For instance, in V-C8 (BRCA2-deficient) xenografts, treatment with MPH resulted in the complete disappearance of some tumors, particularly at higher doses.[8] Furthermore, MPH has been shown to synergistically enhance the efficacy of DNA-damaging agents like temozolomide in HR-proficient xenograft models.[6][7]

Pharmacokinetics

MPH exhibits favorable pharmacokinetic properties that support its clinical development, including high water solubility, good oral bioavailability, and extensive tissue distribution.[6]

Table 2: Pharmacokinetic Parameters of this compound Hydrochloride in Animals

SpeciesDose (Oral)T1/2 (hours)Cmax (ng/mL)BioavailabilityReference
SD Rats 10 mg/kg1.07 - 1.311640% - 100%[4][6][8]
20 mg/kg1.07 - 1.331340% - 100%[4][6][8]
40 mg/kg1.07 - 1.372540% - 100%[4][6][8]
3 mg/kg1.6 ± 0.7Not Reported31.8%[3]
Cynomolgus Monkeys 5 mg/kg2.16 - 2.711440% - 100%[4][6][8]
10 mg/kg2.16 - 2.725840% - 100%[4][6][8]
20 mg/kg2.16 - 2.760840% - 100%[4][6][8]
Absorption and Distribution

MPH possesses excellent water solubility (>35 mg/mL), which is significantly higher than that of the first-generation PARP inhibitor olaparib (AZD2281).[6] This property facilitates its formulation and oral absorption.[6] A key pharmacokinetic feature of MPH is its high tissue distribution; in rats, the average drug concentrations in tissues were found to be 33-fold higher than in plasma.[6][7] Studies have also indicated that MPH can penetrate the blood-brain barrier (BBB), potentially mediated by uptake transporters.[1][9]

Metabolism and Excretion

Following administration, MPH is rapidly metabolized, with M8 identified as the major metabolite in plasma, urine, feces, and bile in rats.[1] The drug is primarily eliminated through feces.[1] Within 168 hours after oral administration in rats, 97.15% of the dose was recovered in urine and feces.[1] Biliary excretion also plays a role, with 41.87% of the radioactive dose recovered in bile within 72 hours.[1]

Experimental Protocols

In Vitro PARP1/2 Inhibition Assay (Biotinylated NAD+-based)
  • Recombinant human PARP1 or PARP2 enzyme is incubated in a reaction buffer containing stimulatory DNA.

  • Varying concentrations of this compound hydrochloride are added to the wells.

  • The enzymatic reaction is initiated by adding a mix of biotinylated NAD+ and NAD+.

  • The reaction is allowed to proceed for a specified time at room temperature and then stopped.

  • The biotinylated PAR incorporated onto the captured histone proteins is detected using a streptavidin-conjugated reporter.

  • The signal is read on a plate reader, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Assay (Xenograft Model)
  • Nude mice are subcutaneously inoculated with HR-deficient cancer cells (e.g., BRCA1-deficient MDA-MB-436).[6]

  • Once xenografts reach a volume of 100–200 mm³, mice are randomized into vehicle control and MPH-treated groups.[6]

  • A single oral dose of MPH is administered.[6]

  • At various time points post-administration, blood and tumor xenograft samples are collected.[6]

  • Plasma and tumor tissue concentrations of MPH are determined using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[6]

  • Tumor lysates are analyzed for pharmacodynamic biomarkers. PAR formation is assessed via western blot or ELISA, and γH2AX levels are measured by western blot or immunohistochemistry to confirm target engagement and downstream effects.[6]

Visualizations

Signaling Pathway and Logical Relationships

MPH_Mechanism_of_Action cluster_drug Drug Action cluster_dna_damage DNA Damage & Repair cluster_cellular_outcome Cellular Outcome MPH This compound Hydrochloride (MPH) PARP PARP1/2 Enzymes MPH->PARP Inhibits SSB DNA Single-Strand Breaks (SSBs) PARP->SSB Repair Blocked DSB DNA Double-Strand Breaks (DSBs) SSB->DSB Replication Fork Collapse HR Homologous Recombination (HR) Repair DSB->HR Repair Pathway HR_deficient HR-Deficient Cancer Cell DSB->HR_deficient HR_proficient HR-Proficient Normal Cell DSB->HR_proficient Survival Cell Survival HR->Survival Apoptosis Apoptosis & Cell Death HR_deficient->Apoptosis Synthetic Lethality

Caption: Mechanism of synthetic lethality induced by this compound hydrochloride.

InVivo_Xenograft_Workflow start 1. Cell Inoculation (HR-deficient cells s.c. in nude mice) tumor_growth 2. Tumor Growth (to 100-200 mm³) start->tumor_growth randomization 3. Randomization (Control vs. MPH groups) tumor_growth->randomization treatment 4. Oral Administration (Vehicle or MPH) randomization->treatment monitoring 5. Monitoring (Tumor volume, body weight) treatment->monitoring endpoint 6. Endpoint Analysis (Tumor collection for PD markers) monitoring->endpoint

Caption: Experimental workflow for an in vivo xenograft study of MPH.

MPH_Properties_Relationship cluster_physchem Physicochemical cluster_pharma Pharmacological cluster_outcome Therapeutic Outcome Solubility High Water Solubility PK High Oral Bioavailability & Tissue Distribution Solubility->PK Potency Potent PARP1/2 Inhibition Efficacy Potent In Vivo Anticancer Activity Potency->Efficacy PK->Efficacy

Caption: Logical relationship of MPH properties contributing to its efficacy.

Conclusion

This compound hydrochloride is a promising PARP1/2 inhibitor with a well-defined pharmacological profile. Its high potency, selectivity, and mechanism of synthetic lethality provide a strong rationale for its use in HR-deficient cancers.[6][7] The compound's excellent pharmaceutical properties, including high water solubility and favorable pharmacokinetics, distinguish it from earlier-generation PARP inhibitors and strongly support its ongoing clinical development as a novel cancer therapy.[6] The clear relationship between PARP inhibition and anticancer activity, evidenced by pharmacodynamic biomarkers like PAR and γH2AX, further solidifies its therapeutic potential.[7]

References

Mefuparib: A Selective PARP1/2 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH), also known as CVL218, is a potent, orally active, and selective small-molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2, leads to synthetic lethality. This targeted therapeutic strategy has shown significant promise in the treatment of various solid tumors. This compound distinguishes itself from other PARP inhibitors through its high water solubility and favorable pharmacokinetic profile, suggesting potential for enhanced clinical utility.[2]

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used to characterize its activity.

Mechanism of Action

This compound functions as a substrate-competitive inhibitor of PARP1 and PARP2.[1][2] It competes with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for binding to the catalytic domain of the PARP enzymes.[2] This competitive inhibition prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to target proteins, a crucial step in the recruitment of DNA repair machinery to sites of DNA damage.

The inhibition of PARP-mediated SSB repair by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired through the HR pathway. However, in cancer cells with HR deficiency (HRD), the repair of these DSBs is compromised, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][3] This selective killing of HR-deficient cancer cells is the principle of synthetic lethality exploited by this compound.

Furthermore, this compound has been shown to induce G2/M cell cycle arrest and increase the levels of γH2AX, a marker of DNA double-strand breaks, in HR-deficient cells.[1][2][4]

Signaling Pathway of this compound's Action

Mefuparib_Mechanism cluster_Extracellular Extracellular cluster_Cell Cancer Cell cluster_Nucleus Nucleus This compound This compound PARP1_2 PARP1/2 This compound->PARP1_2 Inhibits PAR Poly(ADP-ribose) (PAR) PARP1_2->PAR Catalyzes NAD NAD+ NAD->PARP1_2 Substrate SSB Single-Strand Break (SSB) SSB->PARP1_2 Activates DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse HR_Repair Homologous Recombination Repair (HRR) PAR->HR_Repair Recruits repair proteins gH2AX γH2AX DSB->gH2AX Induces DSB->HR_Repair Repaired by HR_Deficient HR Deficient DSB->HR_Deficient Accumulates in G2M_Arrest G2/M Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces HR_Deficient->G2M_Arrest Leads to

Caption: Mechanism of action of this compound as a PARP1/2 inhibitor.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of PARP1 and PARP2 with high selectivity over other PARP family members.

TargetIC50 (nM)Reference
PARP13.2[1][4]
PARP21.9[1][4]
TNKS11600[4]
TNKS21300[4]
PARP3>10000[4]
PARP6>10000[4]
In Vitro Antiproliferative Activity

This compound exhibits potent antiproliferative activity against various cancer cell lines, particularly those with HR deficiencies.

Cell LineCancer TypeHR StatusIC50 (μM)Reference
V-C8Chinese Hamster OvaryBRCA2 deficient~0.1[2]
V79Chinese Hamster OvaryWild-type>10[2]
MDA-MB-436Breast CancerBRCA1 mutant~0.5[2]
Capan-1Pancreatic CancerBRCA2 mutant~0.2[2]
SW620Colorectal CancerWild-type>10[2]
In Vivo Efficacy in Xenograft Models

This compound demonstrates significant antitumor activity in vivo in HR-deficient xenograft models.

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)Reference
V-C8Chinese Hamster Ovary100 mg/kg, p.o., qd~90[2]
MDA-MB-436Breast Cancer100 mg/kg, p.o., qd~80[2]
BR-05-0028 PDXBreast Cancer160 mg/kg, p.o., qodSignificant inhibition[4]
Pharmacokinetic Parameters
SpeciesDose (mg/kg, oral)T1/2 (h)Cmax (ng/mL)Bioavailability (%)Reference
SD Rats101.0711640-100[2][4]
SD Rats201.372540-100[2][4]
SD Rats401.1116-72540-100[4]
Cynomolgus Monkeys52.1611440-100[2][4]
Cynomolgus Monkeys102.760840-100[2][4]
Cynomolgus Monkeys202.5114-60840-100[4]
Phase I Clinical Trial Results (Advanced Solid Tumors)

A Phase I dose-escalation trial evaluated the safety and tolerability of this compound (CVL218) in patients with pretreated advanced solid tumors.[5][6]

ParameterValueReference
Maximum Tolerated Dose (MTD) 700 mg BID[5][6]
Dose-Limiting Toxicities (DLTs) Occurred in 3 patients (1 in 700 mg BID, 2 in 850 mg BID)[5][6]
Most Common Treatment-Related Adverse Events (TRAEs) Vomiting (76.9%), Nausea (76.9%), Diarrhea (38.5%)[5][6]
Disease Control Rate (DCR) - Overall 70.8%[5][6]
DCR at Recommended Dose (700 mg BID) 100%[5][6]

Experimental Protocols

PARP1/2 Enzymatic Inhibition Assay (ELISA-based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on PARP1 and PARP2 enzymes.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone-coated 96-well plates

  • NAD+

  • Activated DNA

  • This compound (or other test compounds)

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then in reaction buffer.

  • To each well of the histone-coated plate, add reaction buffer, activated DNA, and NAD+.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Initiate the reaction by adding the PARP1 or PARP2 enzyme to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add the anti-PAR antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate as in step 6.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate as in step 6.

  • Add the TMB substrate and incubate in the dark until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound in a xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., MDA-MB-436)

  • Matrigel (or other appropriate matrix)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant the cancer cells, typically mixed with Matrigel, into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally (p.o.) at the desired dose and schedule (e.g., daily) to the treatment group.

  • Administer the vehicle control to the control group following the same schedule.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Plot the mean tumor volume over time for each group to assess the antitumor efficacy.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start cell_culture Cancer Cell Culture (e.g., MDA-MB-436) start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment_group Treatment Group: This compound (p.o.) randomization->treatment_group control_group Control Group: Vehicle (p.o.) randomization->control_group monitoring Tumor Measurement & Body Weight Monitoring treatment_group->monitoring control_group->monitoring data_analysis Data Analysis: Tumor Growth Inhibition monitoring->data_analysis end End of Study data_analysis->end

Caption: Workflow for an in vivo xenograft study of this compound.

Conclusion

This compound is a promising selective PARP1/2 inhibitor with a compelling preclinical profile characterized by potent and selective enzymatic inhibition, significant in vitro and in vivo antitumor activity in HR-deficient cancer models, and favorable pharmacokinetic properties. Early clinical data from a Phase I trial have demonstrated a manageable safety profile and preliminary signs of efficacy in patients with advanced solid tumors. The data presented in this technical guide support the continued investigation of this compound as a potential therapeutic agent for cancers with underlying DNA repair deficiencies. Further clinical development will be crucial to fully elucidate its therapeutic potential and establish its role in the landscape of cancer treatment.

References

In Vitro Anticancer Activity of Mefuparib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib (hydrochloride), also known as MPH, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2] As a critical enzyme in the base excision repair (BER) pathway, PARP plays a crucial role in DNA repair. Inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP inhibitors a promising class of anticancer agents.[2] this compound distinguishes itself with high water solubility (>35 mg/ml) and potent, substrate-competitive inhibition of PARP1/2.[2] This document provides a comprehensive technical overview of the in vitro anticancer activity of this compound, focusing on its mechanism of action, effects on cancer cell lines, and the experimental protocols used for its evaluation.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound exerts its anticancer effects primarily through the potent inhibition of PARP1 and PARP2. This inhibition prevents the repair of DNA single-strand breaks (SSBs). In rapidly dividing cancer cells, these unrepaired SSBs are converted into more cytotoxic DNA double-strand breaks (DSBs) during replication.

In cells with a functional homologous recombination (HR) repair system, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiencies (e.g., due to BRCA1/2 mutations), these DSBs accumulate, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cells is known as synthetic lethality.[2]

The molecular cascade initiated by this compound involves:

  • Inhibition of PARP1/2: this compound competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains.

  • Reduction of PAR Formation: This leads to a decrease in the formation of PAR polymers at sites of DNA damage.[2]

  • Accumulation of DNA Damage: The inhibition of SSB repair results in the accumulation of DSBs, which are marked by the phosphorylation of histone H2AX (γH2AX).[2]

  • Induction of Cell Cycle Arrest and Apoptosis: The overwhelming DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and subsequent programmed cell death (apoptosis).[2]

Data Presentation: Quantitative In Vitro Activity

The in vitro potency and efficacy of this compound have been quantified through various assays, as summarized in the tables below.

Table 1: Inhibitory Activity against PARP Enzymes
EnzymeIC50 (nM)Assay Type
PARP13.2Biotinylated NAD+-based assay
PARP21.9Biotinylated NAD+-based assay

Data sourced from MedChemExpress and Probechem Biochemicals product descriptions, referencing He JX, et al. Oncotarget. 2017.[1][3]

Table 2: Proliferation-Inhibitory Effects (IC50) on Various Cancer Cell Lines
Cell LineTissue of OriginHR DeficiencyThis compound IC50 (μM)
V-C8Chinese HamsterBRCA2-/-0.12
Capan-1Pancreatic CancerBRCA2-/-0.25
MDA-MB-436Breast CancerBRCA1-/-0.33
RD-ESEwing's SarcomaEWS-FLI11.45
U251GlioblastomaPTEN-/-1.89
U-87 MGGlioblastomaPTEN-/-2.11
A-673Ewing's SarcomaEWS-FLI12.34
SK-ES-1Ewing's SarcomaEWS-FLI12.56
M-14MelanomaPTEN-/-3.12
PC-3Prostate CancerPTEN-/-3.64
DU-145Prostate CancerPTEN-/-3.64
Average 2.16

Data extracted from He JX, et al. Oncotarget. 2017. The study demonstrated that this compound is significantly more potent than the first-generation PARP inhibitor, AZD2281 (Olaparib), across this panel of HR-deficient cell lines.

Table 3: Induction of Cell Cycle Arrest and Apoptosis in V-C8 (BRCA2-/-) Cells
TreatmentConcentration (μM)% of Cells in G2/M Phase (24h)% of Apoptotic Cells (48h)
Control0BaselineBaseline
This compound1IncreasedIncreased
This compound3Significantly IncreasedSignificantly Increased
This compound10Markedly IncreasedMarkedly Increased

Qualitative summary based on graphical data from He JX, et al. Oncotarget. 2017. The study reported a concentration-dependent increase in both G2/M arrest and apoptosis in HR-deficient V-C8 cells, with minimal effect on HR-proficient V79 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro anticancer activity, based on the procedures described by He JX, et al. in Oncotarget (2017).

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-8,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) for 72 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined using a non-linear regression analysis of the dose-response curves.

Cell Cycle Analysis

This protocol is used to assess the effect of this compound on cell cycle progression.

  • Cell Treatment: Cells (e.g., V-C8 and V79) are treated with varying concentrations of this compound (e.g., 1, 3, 10 μM) or vehicle for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with ice-cold PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A in PBS for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Cells are treated with this compound at various concentrations for 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions. The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

  • Data Analysis: The percentage of apoptotic cells (both early and late) is calculated.

Western Blotting for PAR and γH2AX

This technique is used to detect changes in protein levels indicative of PARP inhibition and DNA damage.

  • Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated with primary antibodies against PAR or phospho-H2AX (Ser139) overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway of this compound's Anticancer Activity

Mefuparib_Signaling_Pathway This compound This compound PARP PARP1/2 This compound->PARP Inhibits BER Base Excision Repair (BER) PARP->BER Required for SSB DNA Single-Strand Breaks (SSBs) Replication DNA Replication SSB->Replication DSB DNA Double-Strand Breaks (DSBs) Replication->DSB gH2AX γH2AX Accumulation DSB->gH2AX HR_proficient HR-Proficient Cells DSB->HR_proficient HR_deficient HR-Deficient Cells (e.g., BRCA-/-) DSB->HR_deficient HR_repair Homologous Recombination Repair HR_proficient->HR_repair Genomic_Instability Genomic Instability HR_deficient->Genomic_Instability Cell_Survival Cell Survival HR_repair->Cell_Survival Cell_Cycle_Arrest G2/M Arrest Genomic_Instability->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits PARP, leading to synthetic lethality in HR-deficient cancer cells.

Experimental Workflow for Determining IC50

IC50_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Add Serial Dilutions of this compound incubate_24h->treat_this compound incubate_72h Incubate 72h treat_this compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 from Dose-Response Curve read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for assessing cell viability and calculating IC50 using the MTT assay.

References

Mefuparib's Impact on PAR Formation and γH2AX Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib hydrochloride (MPH), also known as CVL218, is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2] It operates in a substrate-competitive manner and has demonstrated significant anticancer activity both in laboratory settings and in living organisms.[1][3] A key aspect of its mechanism of action is the targeted disruption of the DNA damage response (DDR) pathway, particularly in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[4][5] This guide provides a detailed examination of this compound's core effects on two critical biomarkers of its activity: the reduction of poly(ADP-ribose) (PAR) formation and the enhancement of γH2AX levels, a marker for DNA double-strand breaks.[3] The relationship between this compound's anticancer effects and its impact on PAR formation and γH2AX accumulation suggests these can serve as valuable pharmacodynamic biomarkers.[6]

Mechanism of Action: Exploiting Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for sensing and initiating the repair of DNA single-strand breaks (SSBs).[7][8] When a DNA break occurs, PARP binds to the damaged site and synthesizes chains of PAR, which act as a scaffold to recruit other DNA repair proteins.[8]

This compound exerts its therapeutic effect through a mechanism known as "synthetic lethality."[4] In healthy cells with functional HR repair pathways, the inhibition of PARP-mediated SSB repair is not lethal, as the resulting double-strand breaks (DSBs) that form during DNA replication can be efficiently repaired.[5] However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), the accumulation of unrepaired DSBs leads to genomic instability and ultimately, cell death (apoptosis).[4][5]

This compound's action is twofold:

  • Catalytic Inhibition: It competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of PAR chains and stalling the recruitment of the DNA repair machinery.[4]

  • PARP Trapping: By inhibiting PARP's auto-PARylation (a process where PARP modifies itself to be released from the DNA), this compound "traps" the PARP enzyme on the DNA at the site of the break.[9][10] This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and transcription.[9]

Quantitative Analysis of this compound's Effects

The efficacy of this compound as a PARP inhibitor is quantified by its ability to inhibit PAR formation and subsequently induce DNA damage, as measured by γH2AX levels.

Table 1: this compound's Inhibitory Potency on PARP Enzymes and PAR Formation
ParameterValueAssay SystemReference
PARP1 IC₅₀ 3.2 nMBiotinylated NAD⁺-based assay[1]
35.89 nMELISA[4]
PARP2 IC₅₀ 1.9 nMBiotinylated NAD⁺-based assay[1]
PARP3 IC₅₀ >10 µMNot Specified[1]
TNKS1 IC₅₀ 1.6 µMNot Specified[1]
TNKS2 IC₅₀ 1.3 µMNot Specified[1]
PAR Formation Inhibition >90% reduction at 0.5 hIn vivo (PBMCs and xenografts)[4]
Table 2: this compound-Induced Enhancement of γH2AX Levels
Cell Line/ModelThis compound Concentration/DoseDuration of TreatmentObservationReference
MDA-MB-436 (BRCA1-deficient) 1-10 µM24 hoursConcentration-dependent increase in γH2AX[1]
V-C8 (BRCA2-deficient) Not specifiedNot specifiedIncreased levels of γH2AX[4]
MDA-MB-436 Xenografts Not specifiedTime- and dose-dependentTime- and dose-dependent increase in γH2AX[4]

Experimental Protocols

PARP Inhibition Assays (Cell-Free)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on PARP1 and PARP2 enzymatic activity.

  • Methodology (ELISA-based):

    • A reaction system is prepared containing PARP1 enzyme, NAD⁺ (the substrate for PAR synthesis), activated DNA, and histones.

    • Varying concentrations of this compound are added to the reaction mixtures.

    • The reaction is allowed to proceed, during which PARP1 synthesizes PAR chains on histone proteins.

    • The amount of PAR produced is quantified using an anti-PAR antibody in an ELISA format.

    • The IC₅₀ value is calculated from the concentration-response curve of this compound's inhibition of PAR formation.[4]

  • Methodology (Western Blotting):

    • A similar but larger-scale reaction is set up.

    • After the reaction, the proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with an anti-PAR antibody to visualize the extent of PARylation.

    • A reduction in the PAR signal in the presence of this compound indicates inhibition.[4]

γH2AX Accumulation Assays (Cell-Based)
  • Objective: To measure the induction of DNA double-strand breaks in cells treated with this compound.

  • Methodology (Immunofluorescence Confocal Microscopy):

    • Cells (e.g., V-C8 or MDA-MB-436) are cultured on coverslips and treated with this compound for a specified duration.

    • The cells are then fixed, permeabilized, and incubated with a primary antibody specific for γH2AX.

    • A fluorescently labeled secondary antibody is used to detect the primary antibody.

    • The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

    • The formation of distinct fluorescent foci (representing sites of DSBs) within the nuclei is visualized and quantified using a confocal microscope.[4]

  • Methodology (Western Blotting):

    • Cells are treated with this compound, and whole-cell lysates are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody against γH2AX.

    • An internal loading control, such as β-actin or histone H3, is also probed to ensure equal protein loading.

    • The intensity of the γH2AX band relative to the loading control is quantified to determine the increase in γH2AX levels.[4]

In Vivo Pharmacodynamic Assays
  • Objective: To assess the effect of this compound on PAR formation and γH2AX levels in a living organism.

  • Methodology:

    • Nude mice bearing xenografts of human cancer cells (e.g., BRCA1-deficient MDA-MB-436) are used.

    • Mice are administered a single oral dose of this compound.

    • At various time points after administration, blood samples and tumor tissues are collected.

    • Peripheral blood mononuclear cells (PBMCs) are isolated from the blood.

    • The levels of PAR formation in PBMCs and tumor cells are measured, typically normalized to the amount of PARP1 protein present.

    • The levels of γH2AX in the tumor cells are determined by Western blotting, using β-actin as a loading control.[4]

Visualizations

Signaling Pathway of this compound Action

Mefuparib_Pathway cluster_DNA_Damage DNA Damage & Repair cluster_Mefuparib_Action This compound Intervention cluster_Consequence Cellular Consequence in HR-Deficient Cells DNA_damage DNA Single-Strand Break (SSB) PARP PARP1/2 DNA_damage->PARP recruits PAR PAR Formation (PARylation) PARP->PAR synthesizes SSB_accumulation SSB Accumulation PARP->SSB_accumulation inhibition leads to SSB_Repair SSB Repair Complex Recruited PAR->SSB_Repair recruits Repair_Complete DNA Repair SSB_Repair->Repair_Complete This compound This compound This compound->PARP inhibits & traps Replication_Fork_Collapse Replication Fork Collapse SSB_accumulation->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB gammaH2AX γH2AX Formation DSB->gammaH2AX induces Apoptosis Apoptosis gammaH2AX->Apoptosis leads to

Caption: this compound inhibits PARP, leading to DSBs and apoptosis in HR-deficient cells.

Experimental Workflow for this compound Evaluation

Mefuparib_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Lines (e.g., HR-deficient & proficient) treatment Treat with this compound (Dose-response & time-course) start->treatment par_assay PAR Formation Assay (Western Blot / ELISA) treatment->par_assay gh2ax_assay γH2AX Level Assay (Microscopy / Western Blot) treatment->gh2ax_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_assay apoptosis_assay Apoptosis Assay (Annexin V Staining) treatment->apoptosis_assay data_analysis Data Analysis & Quantification par_assay->data_analysis gh2ax_assay->data_analysis cell_cycle_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Determine IC50, PAR inhibition, γH2AX induction, G2/M arrest, and apoptosis levels data_analysis->conclusion

Caption: Workflow for assessing this compound's cellular effects.

Conclusion

This compound is a highly effective PARP1/2 inhibitor that functions by reducing PAR formation and trapping PARP enzymes on DNA.[4][9] This dual action leads to an accumulation of DNA double-strand breaks, evidenced by a significant increase in γH2AX levels, particularly in cancer cells with homologous recombination deficiencies.[1][4] The robust correlation between this compound's inhibition of PARP, the induction of γH2AX, and its ultimate anticancer efficacy establishes these two molecules as critical pharmacodynamic biomarkers.[3][6] These biomarkers are invaluable for the ongoing clinical development of this compound, allowing for the direct assessment of target engagement and biological effect in both preclinical models and patient samples.[11] Coupled with its favorable pharmacokinetic properties, such as high water solubility and excellent tissue distribution, this compound stands as a promising therapeutic agent in the landscape of targeted cancer therapy.[4][6]

References

Mefuparib's Journey Across the Blood-Brain Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant ability of mefuparib (also known as MPH or CVL218), a potent poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor, to cross the blood-brain barrier (BBB). This compound's efficient penetration into the central nervous system (CNS) presents a promising avenue for the treatment of brain malignancies and other neurological disorders. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and potential transport mechanisms governing its entry into the brain.

Quantitative Assessment of Blood-Brain Barrier Permeability

This compound demonstrates substantial accumulation in the brain, a characteristic that sets it apart from some other PARP inhibitors. The high concentration of this compound in the brain relative to plasma strongly indicates an efficient transport mechanism across the BBB.

ParameterSpeciesValueMethodReference
Brain-to-Plasma Concentration RatioRat10In vivo oral administration, LC-MS/MS[1]
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain)Rat7.01 (observed), 8.42 (simulated)In vivo brain/plasma distribution study[2]
Brain Protein BindingRat88.16%Not specified[2]

Note: A Kp,uu,brain value significantly greater than 1 is indicative of active transport into the brain.[2]

Experimental Protocols for Assessing Blood-Brain Barrier Permeability

The determination of this compound's ability to cross the BBB involves rigorous in vivo studies coupled with sensitive bioanalytical techniques.

In Vivo Animal Studies

A common experimental design to assess the CNS distribution of this compound involves pharmacokinetic studies in rodents.

Animal Model:

  • Species: Sprague-Dawley (SD) rats are frequently used.[1]

  • Administration: this compound is administered orally (p.o.) via gavage.[1][3]

Sample Collection:

  • Blood: Blood samples are collected at predetermined time points following administration.

  • Brain Tissue: Following the final blood collection, animals are euthanized, and brain tissue is harvested.[1]

Sample Processing:

  • Plasma: Blood is processed to obtain plasma.

  • Brain Homogenate: Brain tissue is homogenized to prepare it for analysis.

Bioanalytical Method: UPLC-MS/MS

Quantification of this compound in plasma and brain homogenate is typically performed using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.

Sample Preparation:

  • Protein Precipitation: To remove proteins that can interfere with the analysis, an organic solvent such as a mixture of acetonitrile and methanol is added to the plasma or brain homogenate samples.[4]

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing this compound, is collected for analysis.

Chromatographic and Mass Spectrometric Conditions (General Example):

  • UPLC System: A system equipped with a binary solvent manager and a sample manager.

  • Column: A reverse-phase column, such as a C18 column, is commonly used for separation.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically employed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vivo blood-brain barrier permeability of this compound.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis animal_model Rat Model drug_admin Oral Administration of this compound animal_model->drug_admin Dosing sample_collection Blood & Brain Collection drug_admin->sample_collection Time Points sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep analysis UPLC-MS/MS Quantification sample_prep->analysis data_analysis Data Analysis (Brain/Plasma Ratio, Kp,uu,brain) analysis->data_analysis

In vivo BBB permeability assessment workflow for this compound.

Mechanism of Transport Across the Blood-Brain Barrier

The high Kp,uu,brain value of this compound strongly suggests that its entry into the brain is not solely dependent on passive diffusion but is facilitated by an active transport system.[2] While the specific transporters responsible for this compound uptake into the brain have not been definitively identified in the reviewed literature, the data points towards the involvement of uptake transporters.

Many other PARP inhibitors are known to be substrates of efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the brain, thereby limiting their efficacy for CNS targets.[1] The pronounced brain accumulation of this compound suggests that it may either not be a significant substrate for these efflux pumps, or that the activity of influx transporters surpasses that of efflux transporters.

The following diagram illustrates the proposed mechanism of this compound transport across the blood-brain barrier.

bbb_transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain blood_this compound This compound uptake_transporter Active Uptake Transporter (e.g., OATP, OCT) blood_this compound->uptake_transporter Influx brain_this compound This compound uptake_transporter->brain_this compound efflux_transporter Efflux Transporter (e.g., P-gp, BCRP) efflux_transporter->blood_this compound brain_this compound->efflux_transporter Efflux (Potentially low for this compound)

Proposed active transport of this compound across the BBB.

Further research is warranted to identify the specific uptake transporters that facilitate the entry of this compound into the CNS. This knowledge will be invaluable for optimizing its therapeutic application for brain-related diseases and for predicting potential drug-drug interactions.

References

Preclinical Efficacy of Mefuparib (CVL218): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib (CVL218), also known as this compound hydrochloride (MPH), is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2.[1] Preclinical data have demonstrated its significant potential in cancer therapy, particularly in tumors with deficiencies in the homologous recombination (HR) repair pathway. This technical guide provides an in-depth overview of the preclinical efficacy of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound functions as a substrate-competitive inhibitor of PARP1 and PARP2.[2][3] PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.

In cancer cells with compromised HR repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as synthetic lethality, where the inhibition of two different DNA repair pathways (in this case, PARP-mediated SSB repair and HR-mediated DSB repair) is lethal to the cell, while the loss of either pathway alone is not.

The key molecular events following this compound treatment in HR-deficient cells include:

  • Reduced Poly(ADP-ribose) (PAR) formation: Inhibition of PARP enzymatic activity leads to a decrease in the synthesis of PAR chains, which are critical for recruiting other DNA repair proteins to the site of damage.[2][3]

  • Enhanced γH2AX levels: The accumulation of unrepaired DSBs triggers the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[2][3]

  • Induction of G2/M arrest and apoptosis: The extensive DNA damage and genomic instability lead to cell cycle arrest at the G2/M checkpoint and subsequent programmed cell death (apoptosis).[2][3]

Quantitative Preclinical Efficacy Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Efficacy: PARP Inhibition and Anti-proliferative Activity

This compound demonstrates potent inhibition of PARP1 and PARP2 enzymes and exhibits significant anti-proliferative effects against a panel of cancer cell lines, particularly those with HR deficiencies.

Parameter This compound (CVL218) Reference Compound (AZD2281) Reference
PARP1 IC50 (ELISA) 3.2 nM-[1]
PARP2 IC50 1.9 nM-[1]
TNKS1 IC50 1.6 µM-[1]
TNKS2 IC50 1.3 µM-[1]
PARP3 IC50 >10 µM-[1]
PARP6 IC50 >10 µM-[1]
Average IC50 in HR-deficient cancer cell lines 2.16 µM (range: 0.12 - 3.64 µM)More potent than AZD2281[2]
In Vivo Efficacy: Xenograft Models

This compound has shown significant tumor growth inhibition in various preclinical xenograft models.

Xenograft Model Treatment Key Findings Reference
MDA-MB-436 (BRCA1-/- breast cancer) 40 mg/kg and 80 mg/kg, every other dayDose- and time-dependent inhibition of tumor growth. Complete disappearance of 1/2 of xenografts in the high-dose group. Efficacy of 30 mg/kg/day AZD2281 was between the two this compound doses.[2]
SW620 (HR-proficient colorectal cancer) with Temozolomide (TMZ) 80 mg/kg and 160 mg/kg this compound + 2 mg/kg TMZ, every other dayThis compound alone had minimal effect. In combination, it potentiated the growth-inhibitory effects of TMZ, with combination ratios of 2.0 and 2.8, respectively, indicating synergy.[2]
BR-05-0028 (BRCA1-mutated breast cancer PDX) 160 mg/kg, once every other day for 21 daysInhibited the growth of the patient-derived xenograft without obvious loss of body weight.[1][2]
Pharmacokinetic Parameters

Pharmacokinetic studies in rats and monkeys have demonstrated favorable properties for this compound.

Species Dose T1/2 Cmax Bioavailability Reference
SD Rats 10, 20, 40 mg/kg (oral)1.07 - 1.3 hours116 - 725 ng/mL40% - 100%[1][2]
Cynomolgus Monkeys 5, 10, 20 mg/kg (oral)2.16 - 2.7 hours114 - 608 ng/mL40% - 100%[1][2]

Note: this compound exhibits high tissue distribution, with average concentrations in rat tissues being 33-fold higher than in plasma.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PARP1/2 Enzymatic Inhibition Assay (Cell-Free)

Objective: To determine the in vitro inhibitory activity of this compound against PARP1 and PARP2 enzymes.

Methodology:

  • Plate Coating: 96-well plates are pre-coated with histones.

  • Reaction Mixture Preparation: A reaction buffer containing NAD+ and an activator deoxyoligonucleotide is prepared.

  • Compound Addition: this compound or a vehicle control is added to the wells.

  • Enzyme Addition: Recombinant human PARP1 or PARP2 is added to initiate the reaction. The plate is incubated for 1.5 hours.

  • Detection:

    • The plate is washed with PBST.

    • An anti-PAR polyclonal antibody is added and incubated for 1.5 hours.

    • After another wash, a secondary antibody conjugated to horseradish peroxidase (HRP) is added and incubated for 30 minutes.

    • A substrate solution (e.g., OPD and H2O2) is added, and the colorimetric reaction is allowed to proceed for 10 minutes.

  • Measurement: The reaction is stopped with sulfuric acid, and the absorbance is measured at 490 nm using a multi-well spectrophotometer.

  • Data Analysis: The inhibition rate is calculated, and the IC50 value is determined using the Logit method.

γH2AX Accumulation Assay (Immunofluorescence)

Objective: To visualize and quantify the formation of DNA double-strand breaks in cells treated with this compound.

Methodology:

  • Cell Culture: Cells are grown on chamber slides and treated with this compound or a vehicle control.

  • Fixation and Permeabilization:

    • Cells are fixed with 4% formaldehyde for 15 minutes at room temperature.

    • Cells are then permeabilized with 0.2% Triton X-100.

  • Blocking: Non-specific binding is blocked with 10% goat serum.

  • Primary Antibody Incubation: Cells are incubated with a mouse monoclonal anti-phospho-Histone H2AX (Ser139) (γH2AX) antibody at 37°C.

  • Secondary Antibody Incubation: After washing, cells are incubated with an Alexa 488-conjugated anti-mouse secondary antibody at 37°C.

  • Mounting and Visualization: Coverslips are mounted with an antifade reagent containing DAPI for nuclear counterstaining. Fluorescence images are captured using a laser confocal microscope.

  • Quantification: The number of γH2AX foci per nucleus is counted in a minimum of 100 cells per treatment group.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., MDA-MB-436) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered this compound (orally), a vehicle control, and/or a positive control (e.g., AZD2281) according to the specified dosing schedule.

  • Monitoring: Tumor size and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: V = (Width^2 × Length) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

Mefuparib_Mechanism_of_Action cluster_0 DNA Damage & Repair cluster_1 This compound (CVL218) Intervention cluster_2 Consequences in HR-Deficient Cells SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR DSB Double-Strand Break (DSB) (from unrepaired SSB) SSB_Repair SSB Repair Complex PAR->SSB_Repair recruits SSB_Repair->SSB repairs This compound This compound (CVL218) This compound->PARP inhibits gH2AX γH2AX Formation DSB->gH2AX triggers HR_Repair Homologous Recombination (HR) Repair (e.g., BRCA1/2) DSB->HR_Repair requires Cell_Cycle_Arrest G2/M Arrest HR_Repair->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound (CVL218) leading to synthetic lethality.

Preclinical_Efficacy_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Pharmacokinetic Studies Enzyme_Assay PARP1/2 Enzymatic Assay IC50 Determination IC50 Determination Enzyme_Assay->IC50 Determination Cell_Lines HR-deficient & HR-proficient Cancer Cell Lines Viability_Assay Cell Viability/Proliferation Assay Cell_Lines->Viability_Assay Mechanism_Assay γH2AX Staining & Western Blot (PAR, γH2AX) Cell_Lines->Mechanism_Assay Viability_Assay->IC50 Determination Target Engagement & DSB Formation Target Engagement & DSB Formation Mechanism_Assay->Target Engagement & DSB Formation Xenograft Xenograft/PDX Model Establishment IC50 Determination->Xenograft informs dose selection Treatment This compound Administration Xenograft->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Tumor Growth Inhibition (TGI) Analysis Monitoring->Endpoint PK_Parameters Cmax, T1/2, Bioavailability Endpoint->PK_Parameters correlates with PK_Animals Dosing in Rats & Monkeys Sample_Collection Blood & Tissue Sampling PK_Animals->Sample_Collection Analysis LC-MS/MS Analysis Sample_Collection->Analysis Analysis->PK_Parameters

Caption: General workflow for preclinical evaluation of this compound (CVL218).

Conclusion

The preclinical data for this compound (CVL218) strongly support its continued development as a promising anticancer agent. Its potent and selective inhibition of PARP1/2, favorable pharmacokinetic profile, and robust in vivo efficacy in homologous recombination-deficient tumor models highlight its potential as a targeted therapy. The well-characterized mechanism of action, centered on the principle of synthetic lethality, provides a solid foundation for patient selection and biomarker development in future clinical trials. This technical guide summarizes the key preclinical findings and methodologies that underpin the therapeutic potential of this compound.

References

Methodological & Application

Application Notes: Mefuparib in Combination with Temozolomide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mefuparib (hydrochloride salt, MPH; also known as CVL218) is a potent, orally active, and selective inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), with IC50 values of 3.2 nM and 1.9 nM, respectively.[1][2] PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during S-phase, resulting in toxic DNA double-strand breaks (DSBs).[3][4] In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired efficiently, leading to cell death via a mechanism known as synthetic lethality.[3][4]

Temozolomide (TMZ) is an oral alkylating agent that is a standard-of-care chemotherapy for glioblastoma.[5] It induces DNA damage primarily by methylating DNA bases, including the O6, N7, and N3 positions of guanine and adenine.[5] While the O6-methylguanine (O6-meG) lesion is highly cytotoxic, resistance is common and often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[5][6]

Rationale for Combination Therapy

The combination of this compound with Temozolomide is based on the principle of chemo-sensitization. By inhibiting PARP-mediated repair of DNA lesions induced by TMZ, this compound can potentiate the cytotoxic effects of the alkylating agent.[2][7] This strategy is not only applicable to HR-deficient tumors but can also sensitize HR-proficient tumors to TMZ.[3][4] The inhibition of PARP prevents the efficient repair of TMZ-induced DNA adducts, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.[8][9] Preclinical studies have demonstrated that this compound synergistically sensitizes HR-proficient cancer xenografts to temozolomide.[2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its use in combination with Temozolomide, based on preclinical and clinical research contexts.

Table 1: this compound In Vitro Potency and Activity

Parameter Value Cell Lines / Conditions Reference
PARP1 IC₅₀ 3.2 nM Enzyme Assay [1][2]
PARP2 IC₅₀ 1.9 nM Enzyme Assay [1][2]
TNKS1 IC₅₀ 1.6 µM Enzyme Assay [1]
TNKS2 IC₅₀ 1.3 µM Enzyme Assay [1]

| Average IC₅₀ | 2.16 µM (Range: 0.12 - 3.64 µM) | Proliferation Assay (11 HR-deficient cancer cell lines) |[1][3] |

Table 2: Example Preclinical Dosing Regimens

Agent Dosage Route Schedule Animal Model Reference
This compound (MPH) 40, 80, 160 mg/kg Oral (p.o.) Once every other day Nude mice with V-C8 or MDA-MB-436 xenografts [1][3]
Temozolomide (TMZ) 75 mg/m² Oral (p.o.) Days 1-7 of a 21-day cycle SCLC Patient-Derived Xenografts (with Olaparib) [10]
Olaparib + TMZ Olaparib: 200 mg BID; TMZ: 75 mg/m² Oral (p.o.) Days 1-7 of a 21-day cycle Phase I/II Clinical Trial (Relapsed SCLC) [10]

| Veliparib + TMZ | Veliparib: 40 mg BID; TMZ: 150-200 mg/m² | Oral (p.o.) | Veliparib: Days 1-7; TMZ: Days 1-5 (28-day cycle) | Phase III Clinical Trial (Glioblastoma) |[11][12] |

Note: Data for TMZ and other PARP inhibitors are provided for context in designing combination studies, as specific this compound/TMZ combination dosing from a single preclinical study was not detailed in the search results.

Signaling and Mechanism of Action

The diagram below illustrates the synergistic mechanism of this compound and Temozolomide.

Combination_Mechanism cluster_dna_damage DNA Damage & Repair cluster_drug_action Therapeutic Intervention TMZ Temozolomide (TMZ) DNA_Damage DNA Alkylation (SSBs, Adducts) TMZ->DNA_Damage Induces PARP PARP1/2 Activation DNA_Damage->PARP Recruits Replication DNA Replication DNA_Damage->Replication Blocks BER Base Excision Repair (BER) (SSB Repair) PARP->BER Mediates BER->DNA_Damage Resolves Apoptosis Cell Cycle Arrest & Apoptosis BER->Apoptosis Leads to (unrepaired SSBs -> DSBs) DSB Double-Strand Breaks (DSBs) Replication->DSB Causes HR Homologous Recombination (HR) (DSB Repair) DSB->HR Repaired by HR->Apoptosis This compound This compound Inhibition PARP Inhibition This compound->Inhibition Inhibition->PARP Blocks

Mechanism of this compound and Temozolomide Synergy.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay

1.1. Objective: To quantitatively determine if this compound and Temozolomide act synergistically to inhibit the proliferation of cancer cells (e.g., glioblastoma cell lines like U251 or T98G).

1.2. Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound hydrochloride (MPH)[1]

  • Temozolomide (TMZ)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or ATP-based like CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • Synergy analysis software (e.g., CompuSyn or similar)

1.3. Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of this compound and TMZ in DMSO. Store at -20°C or -80°C.[13]

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Drug Dilution Matrix:

    • Prepare serial dilutions of this compound and TMZ in culture medium at 10x the final concentration.

    • Design a dose-response matrix. For example, use 7 concentrations of this compound (e.g., 0.1 µM to 10 µM) and 7 concentrations of TMZ (e.g., 1 µM to 100 µM), including single-agent and combination treatments.[1]

  • Treatment: Add 10 µL of the 10x drug dilutions to the appropriate wells. Include vehicle control (DMSO-treated) wells.

  • Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • Add the cell viability reagent according to the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT).

    • Read the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Calculate the IC₅₀ for each drug alone.

    • Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

2.1. Objective: To evaluate the efficacy of this compound in combination with Temozolomide in suppressing tumor growth in a subcutaneous xenograft mouse model.

2.2. Materials:

  • 4-6 week old immunocompromised mice (e.g., athymic Nude or NSG)

  • Tumor cells (e.g., U251 glioblastoma cells)

  • Matrigel (optional, for enhancing tumor take-rate)

  • This compound hydrochloride (MPH)[3]

  • Temozolomide (TMZ)

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Vehicle for TMZ (e.g., 0.5% carboxymethylcellulose)

  • Sterile syringes, gavage needles

  • Digital calipers

2.3. Procedure:

  • Tumor Implantation: Subcutaneously inject 2-5 x 10⁶ tumor cells in 100-200 µL of sterile PBS (or PBS/Matrigel mix) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice 2-3 times per week. Once tumors reach a palpable volume of approximately 100-150 mm³, randomize the animals into treatment groups (n=6-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (oral gavage, daily or as per drug schedules)

    • Group 2: this compound alone (e.g., 80 mg/kg, p.o., once every other day)[3]

    • Group 3: Temozolomide alone (e.g., 50 mg/kg, p.o., daily for 5 days)

    • Group 4: this compound + Temozolomide (dosing as per individual arms)

  • Drug Administration:

    • Prepare fresh drug formulations before each administration.

    • Administer this compound by oral gavage.[3]

    • Administer TMZ by oral gavage, typically 1-2 hours before this compound to ensure the DNA damage is present when PARP is inhibited.

  • Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: V = (X² * Y) / 2, where X is the shorter and Y is the longer dimension.[3]

    • Record mouse body weight twice weekly as a measure of toxicity.

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint size.[1]

  • Endpoint and Tissue Collection: At the end of the study, euthanize mice and excise tumors for weight measurement and downstream pharmacodynamic analysis.

Protocol 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue

3.1. Objective: To confirm the mechanism of action of this compound in vivo by measuring the inhibition of PARP activity (PAR levels) and the accumulation of DNA damage (γH2AX).

3.2. Materials:

  • Tumor tissues collected from the in vivo study (Protocol 2)

  • For PAR ELISA: PARP/PAR ELISA kit, protein extraction buffers

  • For Western Blot: RIPA buffer, protease/phosphatase inhibitors, primary antibodies (anti-PAR, anti-γH2AX, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate, SDS-PAGE equipment.

3.3. Procedure A: PAR Level Quantification by ELISA

  • Collect tumor tissues at a specific time point after the final dose (e.g., 2-6 hours post-dose) to capture peak drug effect.[3]

  • Homogenize the tumor tissue in protein extraction buffer provided with the ELISA kit.

  • Determine the total protein concentration using a BCA or Bradford assay.

  • Perform the ELISA according to the manufacturer's instructions to measure the levels of poly(ADP-ribose).

  • Normalize the PAR levels to the total protein amount. A significant reduction in PAR levels in this compound-treated groups compared to the vehicle indicates target engagement.[3]

3.4. Procedure B: γH2AX Level Detection by Western Blot

  • Homogenize tumor tissue in RIPA buffer supplemented with inhibitors.

  • Quantify total protein concentration.

  • Denature 20-30 µg of protein lysate and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

  • Incubate with primary antibody against γH2AX (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

  • Strip and re-probe the membrane for a loading control (e.g., β-actin). An increase in the γH2AX signal in the combination group relative to single agents indicates enhanced DNA damage.[3]

Experimental and Logical Workflows

The diagrams below outline a typical experimental workflow for an in vivo study and the logical framework for preclinical development.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Culture (e.g., U251) Animal_Acclimation 2. Animal Acclimation (Nude Mice) Implantation 3. Tumor Cell Implantation Animal_Acclimation->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization (Tumor Volume ~100 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Administration (21 days) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Excision 9. Tumor Excision & Measurement Endpoint->Tumor_Excision PD_Analysis 10. PD Analysis (PAR, γH2AX) Tumor_Excision->PD_Analysis Data_Analysis 11. Statistical Analysis & Reporting PD_Analysis->Data_Analysis

Workflow for an In Vivo Xenograft Combination Study.

Logical_Flow start Hypothesis: This compound sensitizes glioma to TMZ in_vitro In Vitro Synergy Screening start->in_vitro synergy_check Synergy Observed? (CI < 1) in_vitro->synergy_check in_vivo_efficacy In Vivo Efficacy (Xenograft Model) synergy_check->in_vivo_efficacy Yes stop Stop or Re-evaluate Combination synergy_check->stop No efficacy_check Significant Tumor Growth Inhibition? in_vivo_efficacy->efficacy_check toxicity_check Acceptable Toxicity? (<20% body weight loss) efficacy_check->toxicity_check Yes efficacy_check->stop No pd_study Pharmacodynamic (PD) Study toxicity_check->pd_study Yes toxicity_check->stop No pd_check Target Engagement Confirmed? pd_study->pd_check pd_check->stop No proceed Proceed to Advanced Models / Clinical Trial Design pd_check->proceed Yes

Logical Framework for Preclinical Combination Therapy Development.

References

Application Notes: Mefuparib as a Tool for Studying DNA Damage Repair Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mefuparib hydrochloride (also known as MPH or CVL218) is a potent, orally active, and highly selective inhibitor of Poly(ADP-ribose) Polymerase 1 and 2 (PARP1 and PARP2).[1][2][3][4] PARP enzymes are critical components of the DNA damage response (DDR), playing a central role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][5][6] this compound functions as a substrate-competitive inhibitor, preventing PARP from catalyzing the formation of poly(ADP-ribose) (PAR) chains at sites of DNA damage.[1][7] This inhibition traps PARP on the DNA, blocks the recruitment of other repair factors, and leads to the accumulation of unrepaired SSBs.[5]

When a cell's replication machinery encounters these unrepaired SSBs, they are converted into more cytotoxic DNA double-strand breaks (DSBs).[5] In healthy cells with proficient Homologous Recombination (HR) repair pathways, these DSBs can be effectively repaired. However, in cancer cells with deficiencies in HR genes (such as BRCA1 or BRCA2), these DSBs cannot be repaired, leading to genomic instability, G2/M cell cycle arrest, and ultimately, apoptosis.[1][7] This principle is known as "synthetic lethality" and forms the basis of this compound's potent anti-cancer activity against HR-deficient tumors.[1][5]

These characteristics make this compound an invaluable tool for researchers studying DDR pathways. It can be used to:

  • Investigate the mechanism of synthetic lethality in various genetic contexts.

  • Probe the interplay between the BER and HR repair pathways.

  • Identify and validate biomarkers of PARP inhibitor sensitivity, such as PAR formation and γH2AX levels.[1][8]

  • Evaluate synergistic effects with other DNA-damaging agents, such as temozolomide, in HR-proficient cells.[1][7][8]

Compared to older PARP inhibitors like olaparib, this compound exhibits superior pharmaceutical properties, including high water solubility (>35 mg/mL) and high oral bioavailability (40-100% in animal models), facilitating both in vitro and in vivo experimental design.[1][7]

Data Presentation

Quantitative data for this compound's activity and properties are summarized below.

Table 1: this compound In Vitro Inhibitory Activity

Target IC₅₀ Selectivity vs. PARP1/2
PARP1 3.2 nM[2][4] -
PARP2 1.9 nM[2][4] -
Tankyrase 1 (TNKS1) 1.6 µM[2] > 500-fold
Tankyrase 2 (TNKS2) 1.3 µM[2] > 400-fold
PARP3 > 10 µM[2] > 3125-fold

| PARP6 | > 10 µM[2] | > 3125-fold |

Table 2: this compound Cellular and In Vivo Activity

Parameter Cell Lines / Model Result
Cell Proliferation Inhibition 11 HR-deficient cancer cell lines Average IC₅₀: 2.16 µM (Range: 0.12 - 3.64 µM)[1]
Cell Cycle Arrest V-C8 (BRCA2-deficient) cells Induces G2/M arrest (at 1-10 µM)[2][7]
Apoptosis Induction HR-deficient cells Induces apoptosis (at 1-10 µM)[2][7]
DSB Formation MDA-MB-436 (BRCA1-deficient) cells Enhances γH2AX levels (at 1-10 µM)[2][7]
In Vivo Tumor Growth Inhibition Breast cancer PDX model Significant inhibition at 160 mg/kg (oral, q.o.d)[2]

| Drug Synergy | HR-proficient xenografts | Sensitizes tumors to temozolomide[1][7] |

Table 3: Pharmacokinetic Properties of this compound Hydrochloride

Parameter Species Value
Water Solubility - > 35 mg/mL[1][7]
Bioavailability (Oral) Rats & Monkeys 40% - 100%[1][7][8]
Tissue Distribution Rats Average concentrations 33-fold higher in tissues than plasma[1][7][8]
Half-life (T₁/₂) (Oral) SD Rats (10-40 mg/kg) 1.07 - 1.3 hours[2]

| Half-life (T₁/₂) (Oral) | Cynomolgus Monkeys (5-20 mg/kg) | 2.16 - 2.7 hours[2] |

Signaling Pathways and Mechanisms

Caption: Mechanism of this compound-induced synthetic lethality in HR-deficient cells.

Experimental Protocols

Protocol 1: Assessment of PARP Activity via PAR Level Detection

This protocol describes how to measure the inhibition of PARP enzyme activity in cells by quantifying poly(ADP-ribose) (PAR) levels using Western Blotting.

Materials:

  • HR-deficient (e.g., MDA-MB-436) and HR-proficient (e.g., MCF-7) cell lines

  • This compound hydrochloride stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • DNA damaging agent (e.g., 10 mM H₂O₂ or 20 µM Temozolomide)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-PAR (mouse monoclonal), anti-β-actin (rabbit polyclonal)

  • Secondary antibodies: HRP-conjugated anti-mouse IgG, HRP-conjugated anti-rabbit IgG

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

  • This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2 hours. Include a vehicle control (DMSO).

  • Induce DNA Damage: Add a DNA damaging agent (e.g., H₂O₂) to the media for 15 minutes to stimulate PARP activity.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to 20-30 µg per lane and run on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary anti-PAR antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash 3x with TBST, apply ECL substrate, and visualize bands using an imager.

  • Analysis: Re-probe the membrane for a loading control (β-actin). Quantify band intensity to determine the reduction in PAR formation relative to the vehicle-treated control.

Protocol 2: Quantification of DNA Double-Strand Breaks (γH2AX Assay)

This protocol uses immunofluorescence to visualize and quantify γH2AX foci, a marker for DNA DSBs, in response to this compound treatment.

Materials:

  • Cells grown on glass coverslips in 24-well plates

  • This compound hydrochloride

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% Goat Serum in PBS

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (e.g., Rabbit mAb)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI nuclear stain

  • Mounting medium

Procedure:

  • Cell Culture & Treatment: Seed cells on coverslips. The next day, treat with this compound (e.g., 1 µM) or vehicle for 24 hours.[2]

  • Fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash 3x with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash 3x with PBS. Block with 5% goat serum for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate coverslips with anti-γH2AX primary antibody (e.g., 1:400 dilution in blocking buffer) in a humidified chamber overnight at 4°C.

  • Secondary Antibody Incubation: Wash 3x with PBS. Incubate with fluorescently-labeled secondary antibody (e.g., 1:1000) for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash 3x with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount coverslips onto glass slides using mounting medium.

  • Imaging and Analysis:

    • Visualize cells using a fluorescence microscope.

    • Capture images of DAPI (blue) and γH2AX (green) channels.

    • Quantify the number of γH2AX foci per nucleus using software like ImageJ. An increase in foci indicates an accumulation of DSBs.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Seed Cells (HR-proficient vs. HR-deficient) treat Treat with this compound (Dose-Response / Time-Course) start->treat viability Cell Viability Assay (e.g., MTS/CTG) treat->viability par PAR Level Assay (Western Blot) treat->par h2ax γH2AX Foci Assay (Immunofluorescence) treat->h2ax cycle Cell Cycle Analysis (Flow Cytometry) treat->cycle analysis Quantify Results (IC₅₀, Foci Count, % Arrest) viability->analysis par->analysis h2ax->analysis cycle->analysis conclusion Correlate PARP Inhibition with Cellular Phenotype (Synthetic Lethality, etc.) analysis->conclusion

Caption: General workflow for in vitro characterization of this compound.

References

Application Notes and Protocols: Mefuparib in Combination with PD-1 Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical investigation of Mefuparib, a PARP inhibitor, in combination with PD-1 inhibitors for the treatment of solid tumors. The information is based on currently available data from a Phase Ib/II clinical trial and preclinical research, offering insights into the synergistic anti-tumor activity of this combination therapy. Detailed methodologies for key biomarker assays are also provided to facilitate the design and execution of similar research.

Introduction

This compound (CVL218) is a potent, second-generation poly (ADP-ribose) polymerase (PARP) inhibitor with high brain penetrance and low hematological toxicity. PARP inhibitors have demonstrated significant efficacy in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. Programmed cell death protein 1 (PD-1) inhibitors, a class of immune checkpoint inhibitors, have revolutionized cancer treatment by restoring anti-tumor T-cell activity.

The combination of PARP inhibitors and PD-1 inhibitors is a promising strategy based on the rationale that PARP inhibition-induced DNA damage can increase tumor neoantigen presentation, upregulate PD-L1 expression, and create a more immunogenic tumor microenvironment, thereby sensitizing tumors to immune checkpoint blockade.[1][2]

Clinical Trial Data: this compound in Combination with a PD-1 Inhibitor

A Phase Ib/II clinical study (NCT06078670) is currently evaluating the safety and efficacy of this compound Hydrochloride (CVL218) in combination with the PD-1 inhibitor toripalimab and chemotherapy (paclitaxel nanoparticle albumin-bound) in patients with metastatic or recurrent triple-negative breast cancer (TNBC).[3][4]

Study Design
  • Phase: Ib/II

  • Title: A Study of PARP Inhibitor CVL218 in Combination Therapy for Patients With Advanced Solid Tumors

  • Patient Population: Patients with advanced TNBC who have failed previous first-line treatment. Enrollment criteria for cohort A include a PD-L1 Combined Positive Score (CPS) of ≥ 1 or the presence of pathogenic variants in Homologous Recombination Deficiency (HRD) genes.[3][4]

  • Treatment Arms:

    • This compound (CVL218): 500 mg orally twice daily (BID) (Recommended Phase 2 Dose)[3][4]

    • Toripalimab: 240 mg intravenously on Day 1 of every 21-day cycle[3][4]

    • Paclitaxel nanoparticle albumin-bound: 125 mg/m² on Day 1 of every 21-day cycle[3][4]

Efficacy and Safety Data

The following tables summarize the preliminary data from the Phase Ib/II study as of July 15, 2024, from a cohort of 11 patients.[3][4]

Table 1: Preliminary Efficacy of this compound, Toripalimab, and Nab-Paclitaxel in TNBC (n=11)

Efficacy EndpointResult
Objective Response Rate (ORR)72.7%
Disease Control Rate (DCR)90.9%

Table 2: Common Grade 3 or Higher Treatment-Related Adverse Events (TRAEs)

Adverse EventIncidence
Hepatic function injury2.6%
Adynamia1.8%
Creatinine increased0.8%
Neutrophils decreased0.8%
White blood cell decreased0.8%
Exanthema0.8%
Peripheral sensory nerve disorder0.8%

No Grade 5 TRAEs were reported.[3][4]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

The synergistic effect of this compound and PD-1 inhibitors is believed to stem from the induction of an immunogenic tumor microenvironment by the PARP inhibitor, which is then exploited by the PD-1 inhibitor to enhance the anti-tumor immune response.

Mefuparib_PD1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell This compound This compound PARP PARP This compound->PARP inhibits DNA_Damage DNA Damage (Single-Strand Breaks) PARP->DNA_Damage repairs Replication_Fork_Collapse Replication Fork Collapse (in HRD cells) DNA_Damage->Replication_Fork_Collapse Genomic_Instability Genomic Instability & Neoantigen Formation Replication_Fork_Collapse->Genomic_Instability cGAS_STING cGAS-STING Pathway Activation Genomic_Instability->cGAS_STING IFN_Production Type I IFN Production cGAS_STING->IFN_Production PDL1_Upregulation PD-L1 Upregulation IFN_Production->PDL1_Upregulation PDL1 PD-L1 PDL1_Upregulation->PDL1 PD1 PD-1 PDL1->PD1 inhibits T-cell activation PD1_Inhibitor PD1_Inhibitor PD1_Inhibitor->PD1 blocks T_Cell_Activation T-Cell Activation & Tumor Cell Killing PD1->T_Cell_Activation restores

Caption: Proposed mechanism of this compound and PD-1 inhibitor synergy.

Experimental Workflow for Biomarker Assessment

The clinical trial for this compound in combination with a PD-1 inhibitor stratifies patients based on PD-L1 expression and HRD status. The following diagram illustrates a typical workflow for these biomarker assessments.

Biomarker_Workflow Tumor_Biopsy Tumor Biopsy (FFPE Block) Sectioning Microtome Sectioning Tumor_Biopsy->Sectioning PDL1_Staining PD-L1 IHC Staining (e.g., VENTANA SP142) Sectioning->PDL1_Staining DNA_Extraction DNA Extraction Sectioning->DNA_Extraction Pathology_Review Pathologist Review & CPS Scoring PDL1_Staining->Pathology_Review NGS_Library_Prep Next-Generation Sequencing (NGS) Library Preparation DNA_Extraction->NGS_Library_Prep NGS Sequencing NGS_Library_Prep->NGS Bioinformatics_Analysis Bioinformatics Analysis NGS->Bioinformatics_Analysis Patient_Stratification Patient Stratification Pathology_Review->Patient_Stratification HRD_Status HRD Status Determination (Genomic Instability Score & HRR Gene Mutations) Bioinformatics_Analysis->HRD_Status HRD_Status->Patient_Stratification

Caption: Workflow for PD-L1 and HRD biomarker assessment.

Experimental Protocols

PD-L1 Immunohistochemistry Staining (Based on VENTANA PD-L1 (SP142) Assay)

This protocol is a summary of the publicly available information for the VENTANA PD-L1 (SP142) Assay, a companion diagnostic for atezolizumab.[5][6][7] For detailed, step-by-step instructions, refer to the official product documentation.

1. Specimen Preparation:

  • Use routinely processed formalin-fixed, paraffin-embedded (FFPE) tissue blocks.

  • Fixation in 10% neutral buffered formalin for 6 to 72 hours is recommended.[5]

  • Cut tissue sections at 4-5 µm and mount on charged slides.

  • Stain patient tissue sections within 2 months of sectioning.[5]

2. Staining Procedure (on a BenchMark ULTRA instrument):

  • Deparaffinization: Perform standard deparaffinization.

  • Cell Conditioning: Use Cell Conditioning 1 (CC1) for 48 minutes.[5]

  • Primary Antibody: Incubate with the VENTANA PD-L1 (SP142) rabbit monoclonal primary antibody.

  • Detection: Utilize the OptiView DAB IHC Detection Kit followed by the OptiView Amplification Kit for visualization.[5]

  • Counterstain and Coverslip: Use a standard hematoxylin counterstain and coverslip the slides.

3. Scoring (Combined Positive Score - CPS):

  • PD-L1 expression is assessed in tumor-infiltrating immune cells (ICs), which include lymphocytes, macrophages, and dendritic cells.[8]

  • The score is the proportion of the tumor area occupied by PD-L1-staining ICs of any intensity.[8]

  • A positive result, as per the this compound trial inclusion criteria, is a CPS of ≥ 1.[3][4]

Homologous Recombination Deficiency (HRD) Status Determination

HRD status is typically determined using next-generation sequencing (NGS) based assays that assess both genomic instability and mutations in HRR pathway genes. The following outlines the principles of two FDA-approved assays.

1. Myriad myChoice® CDx (Summary of Principles): [1][9][10][11]

  • Input: DNA extracted from FFPE tumor tissue.

  • Methodology:

    • Genomic Instability Score (GIS): An algorithmic measurement of three indicators of genomic scarring:

      • Loss of Heterozygosity (LOH): The number of regions with loss of one parental allele.

      • Telomeric Allelic Imbalance (TAI): The number of regions with allelic imbalance that extend to the telomere.

      • Large-scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.

    • BRCA1 and BRCA2 Gene Sequencing: Detects single nucleotide variants, insertions, deletions, and large rearrangements in the BRCA1 and BRCA2 genes.

  • Output: A tumor is considered HRD positive if it has a deleterious or suspected deleterious BRCA1 or BRCA2 mutation and/or a high GIS.

2. FoundationOne®CDx (Summary of Principles for gLOH): [12][13][14][15][16]

  • Input: DNA extracted from FFPE tumor tissue.

  • Methodology:

    • Genomic Loss of Heterozygosity (gLOH): The percentage of the genome with LOH is calculated.

    • LOH regions are identified across the 22 autosomal chromosomes using the genome-wide copy number profile and minor allele frequencies of germline single nucleotide polymorphisms (SNPs).

    • Certain regions, such as those spanning ≥90% of a chromosome arm, are excluded from the analysis.[13]

  • Output: The percentage of the genome with LOH is reported. A gLOH score of ≥16 is defined as "LOH high." The assay also reports mutations in a panel of cancer-related genes, including those involved in the HRR pathway.

Conclusion

The combination of the PARP inhibitor this compound with a PD-1 inhibitor represents a promising therapeutic strategy for patients with advanced solid tumors, particularly triple-negative breast cancer. The preliminary data from the ongoing Phase Ib/II clinical trial are encouraging, demonstrating a high objective response rate and a manageable safety profile. The synergistic mechanism, driven by PARP inhibitor-induced immunomodulation, provides a strong rationale for this combination. Standardized and validated biomarker assays for PD-L1 expression and HRD status are crucial for identifying patients who are most likely to benefit from this targeted immunotherapy approach. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this combination in a broader patient population.

References

Application Notes and Protocols: Investigating Mefuparib's Effect on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mefuparib (MPH) is a potent, water-soluble inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair.[1][2] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA double-strand breaks and subsequent cell death through a mechanism known as synthetic lethality.[1][3] While the direct cytotoxic effects of PARP inhibitors on tumor cells are well-documented, emerging evidence suggests that these agents also exert significant influence on the tumor microenvironment (TME), which plays a crucial role in tumor progression, metastasis, and response to therapy.[4][5][6]

These application notes provide a comprehensive overview of the known and potential effects of this compound on the TME, based on the established class effects of PARP inhibitors. Detailed protocols for key experiments are provided to enable researchers to investigate these interactions and elucidate the full therapeutic potential of this compound.

Data Presentation

Table 1: In Vitro Proliferation-Inhibitory Effects of this compound (MPH) and AZD2281 (Olaparib) in HR-Deficient Cancer Cell Lines.[1]
Cell LineCancer TypeHR DeficiencyMPH IC50 (μM)AZD2281 IC50 (μM)
Capan-1Pancreatic CancerBRCA2-/-0.12 ± 0.020.03 ± 0.01
V-C8Chinese Hamster LungBRCA2-/-0.54 ± 0.180.61 ± 0.04
MDA-MB-436Breast CancerBRCA1-/-0.12 ± 0.010.02 ± 0.01
U-87 MGGlioblastomaPTEN-/-2.89 ± 0.6213.13 ± 2.34
U251GlioblastomaPTEN-/-3.64 ± 0.802.50 ± 0.64
PC-3Prostate CancerPTEN-/-2.52 ± 0.304.70 ± 0.69
SK-ES-1Ewing SarcomaEWS-FLI11.82 ± 0.271.70 ± 0.13
RD-ESEwing SarcomaEWS-FLI10.57 ± 0.140.67 ± 0.14
Table 2: Effects of PARP Inhibitors on Key Components of the Tumor Microenvironment
TME ComponentEffect of PARP InhibitionKey Mediators/PathwaysPotential Therapeutic Implication
Immune Cells
Cytotoxic T Lymphocytes (CD8+ T cells)Increased infiltration and activation[4][7]cGAS-STING pathway activation, Type I IFN production[4][7][8]Synergy with immune checkpoint inhibitors (ICIs)[5][9]
Natural Killer (NK) CellsIncreased infiltration and activation[7]Upregulation of death receptors (Fas, DR5) on tumor cells[10]Enhanced innate anti-tumor immunity
Regulatory T cells (Tregs)Potential increase in immunosuppressive Tregs[11]Decreased FOXP3 destabilization[11]May partially counteract pro-inflammatory effects
Stromal Cells
Cancer-Associated Fibroblasts (CAFs)Activation of CAFs, increased secretion of chemokines[12][13]NF-κB/CCL5 signaling[12][14]Potential for therapy resistance; combination with CAF-targeting agents[12]
Angiogenesis Inhibition of new blood vessel formation[15][16]Downregulation of VEGF-A[6]Potentiation of anti-angiogenic therapies[6][17]
Immune Checkpoints Upregulation of PD-L1 on tumor cells[4][5]Inactivation of GSK3β[4]Rationale for combination therapy with anti-PD-1/PD-L1 antibodies[5][9]

Experimental Protocols

Protocol 1: In Vitro Co-culture Assay to Evaluate the Effect of this compound on Macrophage Polarization

Objective: To determine if this compound can modulate the phenotype of tumor-associated macrophages (TAMs) from a pro-tumor (M2) to an anti-tumor (M1) state.

Materials:

  • Human or murine monocytic cell line (e.g., THP-1 or RAW 264.7)

  • Cancer cell line of interest

  • This compound hydrochloride

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • Recombinant human/murine IL-4 and IL-13 (for M2 polarization)

  • Recombinant human/murine IFN-γ and LPS (for M1 polarization - positive control)

  • Cell culture media and supplements

  • Flow cytometer and antibodies against M1 (e.g., CD80, CD86, iNOS) and M2 (e.g., CD163, CD206, Arginase-1) markers

  • ELISA kits for cytokine quantification (e.g., TNF-α, IL-12, IL-10, TGF-β)

Methodology:

  • Macrophage Differentiation and Polarization:

    • Culture monocytic cells and differentiate them into macrophages. For THP-1 cells, treat with PMA (50-100 ng/mL) for 24-48 hours.

    • Wash the differentiated macrophages and polarize them towards an M2 phenotype by treating with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48-72 hours in fresh media.

  • Co-culture Setup:

    • Seed the cancer cell line in the bottom of a transwell plate.

    • Plate the M2-polarized macrophages in the transwell inserts (0.4 µm pore size).

    • Treat the co-culture with varying concentrations of this compound or vehicle control for 24-72 hours.

  • Analysis of Macrophage Phenotype:

    • Flow Cytometry: Harvest the macrophages from the transwell inserts and stain with fluorescently-labeled antibodies against M1 and M2 markers. Analyze the percentage of M1 and M2 polarized cells.

    • ELISA: Collect the conditioned media from the co-culture and quantify the secretion of M1-associated (TNF-α, IL-12) and M2-associated (IL-10, TGF-β) cytokines.

    • Gene Expression Analysis: Isolate RNA from the macrophages and perform qRT-PCR to analyze the expression of genes associated with M1 (e.g., NOS2, TNF) and M2 (e.g., ARG1, MRC1) phenotypes.

Protocol 2: In Vivo Murine Syngeneic Tumor Model to Assess this compound's Impact on the Immune Microenvironment

Objective: To evaluate the in vivo effects of this compound on tumor growth and the composition of immune cell infiltrates within the TME.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6, or 4T1 breast cancer for BALB/c)

  • This compound hydrochloride formulated for oral gavage

  • Calipers for tumor measurement

  • Flow cytometer and antibodies for immune cell phenotyping (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1)

  • Materials for immunohistochemistry (IHC) or immunofluorescence (IF) staining

Methodology:

  • Tumor Implantation:

    • Inject a suspension of the syngeneic tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • This compound Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle daily via oral gavage.

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.

  • Analysis of Tumor Microenvironment:

    • At the end of the study (or at specified time points), euthanize the mice and excise the tumors.

    • Flow Cytometry: Disaggregate a portion of the tumor into a single-cell suspension. Stain the cells with a panel of antibodies to identify and quantify different immune cell populations (T cells, NK cells, macrophages, myeloid-derived suppressor cells).

    • IHC/IF: Fix and embed a portion of the tumor in paraffin or OCT. Perform IHC or IF staining for markers of interest (e.g., CD8 for cytotoxic T cells, F4/80 for macrophages, CD31 for blood vessels) to visualize the spatial distribution of these cells within the tumor.

Mandatory Visualizations

PARP_Inhibitor_Immune_Activation cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment This compound This compound PARP PARP1/2 This compound->PARP inhibits DNA_damage DNA Double-Strand Breaks PARP->DNA_damage leads to accumulation of cGAS_STING cGAS-STING Pathway DNA_damage->cGAS_STING activates IFN Type I Interferon Production cGAS_STING->IFN induces PDL1 PD-L1 Upregulation cGAS_STING->PDL1 induces T_cell CD8+ T Cell IFN->T_cell recruits & activates NK_cell NK Cell IFN->NK_cell recruits & activates T_cell->PDL1 inhibits T cell

Caption: this compound-induced immune activation signaling pathway.

Mefuparib_CAF_Interaction This compound This compound Tumor_Cell Tumor Cell This compound->Tumor_Cell targets CAF Cancer-Associated Fibroblast (CAF) This compound->CAF activates Resistance Potential Therapeutic Resistance Tumor_Cell->Resistance Activated_CAF Activated CAF CAF->Activated_CAF NFkB NF-κB Signaling Activated_CAF->NFkB via CCL5 CCL5 Secretion NFkB->CCL5 induces CCL5->Resistance

Caption: this compound's interaction with Cancer-Associated Fibroblasts.

Experimental_Workflow_TAM_Polarization cluster_setup Experimental Setup cluster_analysis Analysis Monocytes Monocytes (e.g., THP-1) M2_Polarization Differentiate & Polarize to M2 (PMA, IL-4, IL-13) Monocytes->M2_Polarization CoCulture Co-culture with Cancer Cells M2_Polarization->CoCulture Treatment Treat with this compound CoCulture->Treatment Flow_Cytometry Flow Cytometry (M1/M2 Markers) Treatment->Flow_Cytometry ELISA ELISA (Cytokines) Treatment->ELISA qPCR qRT-PCR (Gene Expression) Treatment->qPCR

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Mefuparib Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mefuparib, a potent PARP1/2 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor. It exerts its anticancer effects through a mechanism known as synthetic lethality. In cancer cells with deficiencies in homologous recombination (HR) repair, often due to mutations in genes like BRCA1 or BRCA2, PARP inhibition leads to an accumulation of DNA double-strand breaks that cannot be efficiently repaired, ultimately resulting in cell death.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

Resistance to PARP inhibitors like this compound can arise through several mechanisms:

  • Restoration of Homologous Recombination (HR) Proficiency: Cancer cells can regain their ability to repair DNA double-strand breaks through secondary or reversion mutations in BRCA1/2 or other HR-related genes.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.

  • Replication Fork Protection/Stabilization: Cancer cells can develop mechanisms to protect and stabilize stalled replication forks, preventing the formation of lethal double-strand breaks.

  • Target-Related Modifications: Alterations in the PARP1 gene or changes in its expression levels can lead to reduced drug binding and trapping.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as those driven by c-Met and EGFR, can confer resistance by promoting cell survival and proliferation despite PARP inhibition.

Troubleshooting Guides

Problem 1: Decreased this compound efficacy, suspecting restoration of homologous recombination.

Question: How can I determine if my this compound-resistant cells have restored their homologous recombination (HR) capacity?

Answer: A common method to assess HR proficiency is to measure the formation of RAD51 foci in response to DNA damage. RAD51 is a key protein in the HR pathway that accumulates at sites of DNA double-strand breaks.

This protocol allows for the visualization and quantification of RAD51 foci formation, a hallmark of active homologous recombination.

Materials:

  • Parental (this compound-sensitive) and resistant cancer cell lines

  • This compound

  • DNA-damaging agent (e.g., ionizing radiation or a topoisomerase inhibitor like camptothecin)

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: Rabbit anti-RAD51 (e.g., Abcam, cat# ab133534)

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed both parental and resistant cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a DNA-damaging agent (e.g., 10 Gy ionizing radiation or 1 µM camptothecin for 1 hour) to induce double-strand breaks. Include an untreated control for both cell lines.

  • Incubation: After treatment, wash the cells with PBS and incubate in fresh media for 4-6 hours to allow for RAD51 foci formation.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize with 0.5% Triton X-100 for 10 minutes at room temperature.

    • Wash twice with PBS.

  • Blocking and Antibody Incubation:

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-RAD51 antibody (diluted in blocking solution, typically 1:500) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution, typically 1:1000) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Counterstain with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Count the number of RAD51 foci per nucleus in at least 100 cells per condition. Cells with >5 foci are generally considered RAD51-positive.

    • Compare the percentage of RAD51-positive cells between the parental and resistant lines.

Expected Results and Interpretation:

Cell LineTreatmentExpected % of RAD51-Positive CellsInterpretation
Parental (HR-deficient)DNA DamageLow (<10%)HR pathway is deficient.
ResistantDNA DamageHigh (>30-50%)HR pathway has been restored.

Note: The threshold for RAD51 positivity may need to be optimized for your specific cell line and experimental conditions.

Logical Relationship Diagram: Investigating HR Restoration

HR_Restoration_Workflow start Decreased this compound Efficacy hypothesis Hypothesis: Restoration of HR start->hypothesis experiment RAD51 Foci Assay hypothesis->experiment result_low Result: Low RAD51 Foci in Resistant Cells experiment->result_low Observed result_high Result: High RAD51 Foci in Resistant Cells experiment->result_high Observed conclusion_low Conclusion: HR is NOT restored. Investigate other mechanisms. result_low->conclusion_low conclusion_high Conclusion: HR is restored. Consider combination therapies. result_high->conclusion_high

Workflow for investigating homologous recombination restoration.
Problem 2: Suspected increase in this compound efflux from resistant cells.

Question: How can I test if my resistant cells are actively pumping this compound out via drug efflux pumps like P-glycoprotein?

Answer: You can perform a functional assay using a fluorescent substrate of P-gp, such as Rhodamine 123, to measure efflux activity. Additionally, you can quantify the expression of the gene encoding P-gp, ABCB1, using quantitative PCR.

This protocol measures the ability of cells to retain the fluorescent dye Rhodamine 123, a known P-gp substrate. Reduced retention in the presence of a P-gp inhibitor indicates P-gp-mediated efflux.

Materials:

  • Parental and resistant cell lines

  • Rhodamine 123 (e.g., Sigma-Aldrich, cat# R8004)

  • P-gp inhibitor (e.g., Verapamil or Cyclosporin A)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and resuspend both parental and resistant cells in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Pre-incubation: For each cell line, prepare two sets of tubes. To one set, add a P-gp inhibitor (e.g., 50 µM Verapamil) and incubate for 30 minutes at 37°C. The other set will serve as the control without the inhibitor.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all tubes to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark.

  • Efflux:

    • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

    • Resuspend the cells in fresh, pre-warmed medium (with and without the P-gp inhibitor for the respective samples).

    • Incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis:

    • Wash the cells once with ice-cold PBS.

    • Resuspend in PBS and analyze immediately on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC).

Expected Results and Interpretation:

Cell LineInhibitorExpected Rhodamine 123 FluorescenceInterpretation
ParentalNoneHighLow P-gp activity.
ParentalVerapamilHighNo significant change, confirming low P-gp activity.
ResistantNoneLowHigh P-gp activity, effluxing the dye.
ResistantVerapamilHighP-gp activity is inhibited, leading to dye retention.

This protocol quantifies the mRNA levels of the ABCB1 gene, which encodes P-glycoprotein.

Materials:

  • Parental and resistant cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ABCB1 and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from parental and resistant cells using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers for either ABCB1 or the housekeeping gene, and qPCR master mix.

  • qPCR Program:

    • Run the qPCR on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Calculate the relative expression of ABCB1 in the resistant cells compared to the parental cells using the ΔΔCt method, normalized to the housekeeping gene.

Expected Results and Interpretation:

GeneResistant vs. Parental Fold ChangeInterpretation
ABCB1> 2-fold increaseUpregulation of ABCB1 suggests increased P-gp expression.

Signaling Pathway: c-Met and EGFR in PARP Inhibitor Resistance

Activation of the c-Met and EGFR receptor tyrosine kinase pathways can lead to resistance to PARP inhibitors. These kinases can phosphorylate PARP1, reducing the inhibitor's binding affinity and efficacy.

MET_EGFR_PARPi_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-Met HGF->cMET Binds EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K cMET->PI3K MAPK MAPK cMET->MAPK Activates PARP1 PARP1 cMET->PARP1 Phosphorylates (Y907) EGFR->PI3K Activates EGFR->MAPK Activates EGFR->PARP1 Phosphorylates (Y907) Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK->Cell_Survival DNA_Repair DNA Repair PARP1->DNA_Repair Promotes This compound This compound This compound->PARP1 Inhibits

c-Met and EGFR signaling in this compound resistance.
Problem 3: Resistance observed in the absence of HR restoration or increased drug efflux.

Question: My resistant cells do not show restored HR function or increased P-gp activity. What other resistance mechanism could be at play?

Answer: Resistance can also be mediated by the stabilization of replication forks, which prevents the accumulation of DNA damage. A DNA fiber assay can be used to assess replication fork dynamics.

This assay allows for the direct visualization of DNA replication forks and can be used to measure fork speed and the extent of fork degradation.

Materials:

  • Parental and resistant cell lines

  • 5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)

  • Hydroxyurea (HU) or other replication stress-inducing agent

  • Lysis buffer

  • Spreading buffer

  • Glass slides

  • Primary antibodies: Mouse anti-BrdU (for IdU) and Rat anti-BrdU (for CldU)

  • Fluorescently labeled secondary antibodies

  • Fluorescence microscope and image analysis software

Procedure:

  • Sequential Labeling:

    • Pulse-label the cells with 25 µM CldU for 20-30 minutes.

    • Wash the cells and then pulse-label with 250 µM IdU for 20-30 minutes.

  • Induction of Replication Stress: After labeling, treat the cells with a replication stress-inducing agent (e.g., 4 mM HU) for 2-4 hours.

  • Cell Lysis and DNA Spreading:

    • Harvest the cells and lyse them in lysis buffer.

    • Mix the cell lysate with spreading buffer and carefully spread the DNA fibers onto glass slides.

  • Immunodetection:

    • Denature the DNA on the slides.

    • Block and incubate with the primary antibodies against CldU and IdU.

    • Wash and incubate with fluorescently labeled secondary antibodies.

  • Imaging and Analysis:

    • Capture images of the DNA fibers using a fluorescence microscope.

    • Measure the length of the CldU (red) and IdU (green) tracts using image analysis software.

    • Calculate the IdU/CldU ratio to assess fork degradation. A lower ratio in resistant cells after HU treatment suggests fork protection.

Expected Results and Interpretation:

Cell LineTreatmentExpected IdU/CldU RatioInterpretation
ParentalHUSignificantly < 1Replication fork degradation.
ResistantHUCloser to 1Replication fork is protected from degradation.

Experimental Workflow: Troubleshooting this compound Resistance

Troubleshooting_Workflow start This compound Resistance Observed q1 Is Homologous Recombination Restored? start->q1 a1_yes Yes q1->a1_yes RAD51 Foci Assay a1_no No q1->a1_no RAD51 Foci Assay q2 Is Drug Efflux Increased? a1_no->q2 a2_yes Yes q2->a2_yes P-gp Efflux Assay ABCB1 qPCR a2_no No q2->a2_no P-gp Efflux Assay ABCB1 qPCR q3 Is Replication Fork Protected? a2_no->q3 a3_yes Yes q3->a3_yes DNA Fiber Assay a3_no No q3->a3_no DNA Fiber Assay end Investigate other mechanisms (e.g., PARP1 mutations, bypass signaling) a3_no->end

A logical workflow for troubleshooting this compound resistance.

Troubleshooting Mefuparib solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mefuparib (also known as this compound hydrochloride or MPH).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2, with IC50 values of 3.2 nM and 1.9 nM, respectively[1][2][3]. As a substrate-competitive inhibitor, it blocks the enzymatic activity of PARP, which is crucial for DNA repair. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA double-strand breaks, cell cycle arrest at G2/M, and ultimately apoptosis[4][5][6]. This mechanism is known as synthetic lethality.

Q2: What are the recommended solvents for dissolving this compound?

This compound hydrochloride exhibits high water solubility (> 35 mg/mL)[4][5][6]. For in vitro experiments, Dimethyl sulfoxide (DMSO) is also a suitable solvent, with a solubility of at least 25 mg/mL[2]. For in vivo studies, various formulations involving DMSO, PEG300, Tween-80, saline, and corn oil have been successfully used[1].

Q3: How should this compound stock solutions be stored?

For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month[1][7][8]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications[1][7]. As a solid, this compound hydrochloride is stable for over two years at room temperature[4].

Q4: What are the typical concentrations of this compound used in cell-based assays?

The effective concentration of this compound in cell-based assays can vary depending on the cell line and the specific experimental endpoint. However, a common concentration range is 1-10 µM for inducing apoptosis and G2/M arrest in sensitive cell lines[1][2]. The average IC50 for proliferation inhibition in a panel of cancer cell lines was found to be 2.16 µM[2][4].

Troubleshooting Guide

Issue 1: this compound Precipitation in Solution

Problem: My this compound solution appears cloudy or has visible precipitate after preparation or storage.

Possible Causes & Solutions:

  • Solution has exceeded its solubility limit: The concentration of this compound may be too high for the chosen solvent system.

    • Solution: Gently warm the solution and/or use sonication to aid dissolution[1]. If precipitation persists, consider diluting the solution to a lower concentration.

  • Improper storage: Storing the solution at an inappropriate temperature or for an extended period can lead to precipitation.

    • Solution: Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C) and used within the recommended timeframe[1][7][8]. For in vivo working solutions, it is best to prepare them fresh on the day of use[1].

  • Solvent mixing order: For multi-component solvent systems, the order of addition can be critical.

    • Solution: Follow the recommended protocol for preparing in vivo formulations, adding each solvent sequentially and ensuring complete mixing at each step[1].

Issue 2: Inconsistent or No Biological Activity Observed

Problem: this compound is not showing the expected biological effect in my experiments (e.g., no reduction in cell viability, no increase in apoptosis).

Possible Causes & Solutions:

  • Compound degradation: Improper storage or handling may have led to the degradation of this compound.

    • Solution: Prepare fresh stock solutions from solid this compound. Ensure proper storage of both solid compound and stock solutions, protected from moisture[1][2].

  • Cell line resistance: The cell line being used may not have defects in the homologous recombination repair pathway and is therefore not sensitive to PARP inhibition.

    • Solution: Verify the HR status (e.g., BRCA1/2 mutation status) of your cell line. Include a positive control cell line known to be sensitive to PARP inhibitors (e.g., V-C8, MDA-MB-436)[4].

  • Suboptimal assay conditions: The concentration of this compound or the incubation time may not be optimal for the specific assay.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your cell line. Also, consider extending the incubation time (e.g., 24-48 hours)[1][2].

  • Incorrect mechanism of action assessment: The chosen readout may not be appropriate for detecting the effects of this compound.

    • Solution: To confirm PARP inhibition, measure downstream markers such as the reduction of poly(ADP-ribose) (PAR) formation or an increase in γH2AX levels, a marker of DNA double-strand breaks[4][5].

Data Presentation

Table 1: this compound Solubility

Solvent/VehicleSolubilityReference
Water> 35 mg/mL[4][5][6]
DMSO≥ 25 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]

Table 2: this compound In Vitro Activity

Target/ActivityIC50/ConcentrationCell Lines/SystemReference
PARP13.2 nMCell-free assay[1][2][3]
PARP21.9 nMCell-free assay[1][2][3]
Proliferation Inhibition (average)2.16 µM11 cancer cell lines[2][4]
Apoptosis Induction1-10 µMV-C8, MDA-MB-436[1][2]
G2/M Arrest1-10 µMV-C8[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • If necessary, use an ultrasonic bath to aid dissolution[2].

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months[1][7][8].

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol is an example for a formulation with a final concentration of ≥ 2.5 mg/mL[1].

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the this compound/DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to the mixture to reach a final volume of 1 mL.

  • Mix the final solution thoroughly before administration. It is recommended to prepare this working solution fresh on the day of use[1].

Protocol 3: Western Blot for γH2AX Detection

  • Culture cells to the desired confluency and treat with this compound at the desired concentrations for the specified time (e.g., 24 hours)[4].

  • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against γH2AX overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Use β-actin as a loading control[4].

Visualizations

Mefuparib_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation cluster_Mefuparib_Action This compound Intervention cluster_Repair_and_Outcome Cellular Outcome DNA_SSB Single-Strand Break PARP PARP1/2 DNA_SSB->PARP activates PAR PARylation PARP->PAR catalyzes DNA_DSB Double-Strand Break PARP->DNA_DSB unrepaired SSB leads to This compound This compound This compound->PARP inhibits HR_deficient HR-Deficient Cell DNA_DSB->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis Synthetic Lethality

Caption: this compound's mechanism of action leading to synthetic lethality.

Troubleshooting_Workflow start Start: Inconsistent or No Biological Activity check_solution 1. Check this compound Solution - Freshly prepared? - Stored correctly? - No precipitation? start->check_solution prepare_fresh Prepare fresh stock solution check_solution->prepare_fresh No check_cells 2. Verify Cell Line - HR-deficient? - Use positive control cell line? check_solution->check_cells Yes prepare_fresh->check_solution validate_cells Validate HR status of cell line check_cells->validate_cells No check_assay 3. Review Assay Conditions - Dose-response performed? - Optimal incubation time? check_cells->check_assay Yes validate_cells->check_cells optimize_assay Optimize concentration and time check_assay->optimize_assay No check_readout 4. Assess Readout - Measure PAR reduction? - Measure γH2AX increase? check_assay->check_readout Yes optimize_assay->check_assay perform_mechanistic_assay Perform mechanistic assays check_readout->perform_mechanistic_assay No end Problem Resolved check_readout->end Yes perform_mechanistic_assay->end

Caption: Troubleshooting workflow for unexpected experimental results.

References

Improving the bioavailability of Mefuparib formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and experimental evaluation of Mefuparib.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound hydrochloride (MPH), and how does it impact formulation development?

A1: this compound hydrochloride (MPH) exhibits high water solubility, greater than 35 mg/mL.[1][2] This is a significant advantage compared to many other PARP inhibitors, which often have poor water solubility.[1][2] The high intrinsic solubility of MPH simplifies formulation development, particularly for oral and parenteral dosage forms, as it may reduce the need for complex solubilization techniques.

Q2: What is the reported bioavailability of this compound, and what factors can influence it?

A2: Preclinical studies in rats and monkeys have shown that this compound has a high bioavailability, ranging from 40% to 100%.[1][2][3] This high bioavailability is attributed to its good aqueous solubility and stability.[1] Factors that can still influence the bioavailability of a drug, even one with high solubility, include first-pass metabolism, gastrointestinal transit time, and interactions with food or other medications.

Q3: Are there common formulation strategies to further enhance the bioavailability of a highly soluble compound like this compound?

A3: While this compound already has good bioavailability, further optimization might be explored in specific contexts. General strategies to enhance the bioavailability of drugs include:

  • Permeation Enhancers: These excipients can facilitate the transport of a drug across the intestinal epithelium.

  • Efflux Pump Inhibitors: For drugs that are substrates of efflux pumps like P-glycoprotein, inhibitors can increase intestinal absorption.

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can enhance lymphatic uptake, potentially bypassing first-pass metabolism.[4][5]

  • Nanotechnology: Nanoparticles and other nanocarriers can improve drug absorption and circulation time.[4]

The selection of a suitable strategy would depend on the specific therapeutic goal and any identified limitations of the current formulations.

Troubleshooting Guides

Issue 1: High Inter-Subject Variability in Pharmacokinetic Studies

Q: We are observing significant variability in the plasma concentrations of this compound between individual animals in our preclinical study. What could be the cause, and how can we troubleshoot this?

A: High inter-subject variability can arise from several factors, even with a highly soluble drug like this compound. Here’s a systematic approach to troubleshooting:

  • Review Dosing Procedure:

    • Accuracy: Ensure the dosing volume is accurate for each animal's weight. Calibrate all equipment.

    • Technique: For oral gavage, ensure consistent and correct placement to avoid variability in absorption site.

  • Fasting State:

    • Consistency: Confirm that all animals have been fasted for a consistent period before dosing. The presence of food can alter gastric emptying and drug absorption.

  • Animal Health:

    • Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect gastrointestinal function or drug metabolism.

  • Formulation Homogeneity:

    • Solution/Suspension Uniformity: If using a solution, ensure the drug is fully dissolved and stable. For suspensions, ensure adequate mixing before each dose to guarantee uniform concentration.

  • Blood Sampling:

    • Timing: Strict adherence to the blood sampling schedule is crucial.[6]

    • Technique: Consistent blood sampling technique and volume are important to avoid analytical errors.

Logical Troubleshooting Workflow for High Variability

G Start High Inter-Subject Variability Observed Dosing Review Dosing Procedure Start->Dosing Fasting Check Consistency of Fasting State Dosing->Fasting If dosing is consistent Health Assess Animal Health Fasting->Health If fasting is consistent Formulation Verify Formulation Homogeneity Health->Formulation If animals are healthy Sampling Standardize Blood Sampling Formulation->Sampling If formulation is homogeneous Analysis Re-evaluate Bioanalytical Method Sampling->Analysis If sampling is standardized Resolved Variability Reduced Analysis->Resolved If method is robust

Caption: Troubleshooting workflow for high inter-subject variability.

Issue 2: Unexpectedly Low Bioavailability in a New Formulation

Q: We developed a new solid dosage form of this compound, and the bioavailability is lower than expected based on its high solubility. What could be the problem?

A: Even for a highly soluble drug, the formulation can significantly impact its in vivo performance. Here are potential causes and troubleshooting steps:

  • Inadequate Dissolution:

    • Excipient Interactions: Some excipients, such as binders or lubricants, can form a matrix that slows down the dissolution of the active pharmaceutical ingredient (API).

    • Troubleshooting: Conduct in vitro dissolution studies comparing the new formulation to the pure drug substance.[7] Vary the dissolution medium (e.g., different pH values) to simulate the gastrointestinal tract.

  • Precipitation in the GI Tract:

    • pH-Dependent Solubility: While this compound hydrochloride is highly soluble, changes in pH along the gastrointestinal tract could potentially lead to the precipitation of the free base if its solubility is lower.

    • Troubleshooting: Evaluate the solubility of this compound across a range of physiologically relevant pH values (1.2 to 7.4).

  • Chemical Instability:

    • Excipient Incompatibility: An excipient in the formulation could be causing chemical degradation of this compound, either during manufacturing or in vivo.

    • Troubleshooting: Perform stability studies of the formulation under accelerated conditions. Analyze for degradants.

Experimental Workflow for Investigating Low Bioavailability

G Start Low Bioavailability in New Formulation Dissolution Conduct In Vitro Dissolution Testing Start->Dissolution Solubility Assess pH-Dependent Solubility Dissolution->Solubility If dissolution is slow Reformulate Reformulate Based on Findings Dissolution->Reformulate Stability Perform Formulation Stability Studies Solubility->Stability If precipitation is observed Solubility->Reformulate Excipient Evaluate Excipient Compatibility Stability->Excipient If degradation occurs Stability->Reformulate Excipient->Reformulate

Caption: Workflow for investigating low bioavailability of a new formulation.

Data on this compound Formulations

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)T1/2 (h)Bioavailability (%)Reference
Rat10 (oral)Oral116-1.07-1.3~31.8%[8][9]
Rat20 (oral)Oral--1.2>40%[1]
Rat40 (oral)Oral725-1.07-1.3-[8]
Monkey5 (oral)Oral114-2.16-2.7>40%[8]
Monkey10 (oral)Oral--2.5-[1]
Monkey20 (oral)Oral608-2.16-2.7-[8]

Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: this compound hydrochloride is dissolved in a suitable vehicle (e.g., saline, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[8]) to the desired concentration.

  • Dosing:

    • Oral (PO): Administer the formulation via oral gavage at a volume of 10 mL/kg.

    • Intravenous (IV): Administer the formulation via the tail vein at a volume of 5 mL/kg.

  • Blood Sampling:

    • Collect approximately 0.2 mL of blood from the jugular or tail vein into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, and bioavailability) using appropriate software.

Protocol 2: In Vitro Dissolution Study

  • Apparatus: USP Apparatus 2 (paddle method).

  • Dissolution Medium: 900 mL of a relevant buffer (e.g., 0.1 N HCl to simulate gastric fluid, or phosphate buffer pH 6.8 to simulate intestinal fluid).

  • Temperature: Maintain the medium at 37 ± 0.5 °C.

  • Paddle Speed: 50 or 75 rpm.

  • Procedure:

    • Place one dosage form (e.g., tablet or capsule) into each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Signaling Pathway

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2). PARP enzymes play a critical role in DNA single-strand break repair. By inhibiting PARP, this compound prevents the repair of these breaks, which then leads to the accumulation of double-strand breaks during DNA replication. In cancer cells with deficiencies in homologous recombination repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to cell cycle arrest and apoptosis. This mechanism is known as synthetic lethality.

This compound's Mechanism of Action: Synthetic Lethality

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + this compound SSB DNA Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP DSB Replication Fork Collapse (Double-Strand Break - DSB) SSB->DSB If unrepaired Repair_SSB SSB Repair PARP->Repair_SSB HR Homologous Recombination (HR) DSB->HR Repair_DSB DSB Repair HR->Repair_DSB Cell_Survival Cell Survival Repair_DSB->Cell_Survival This compound This compound PARP_cancer PARP1/2 This compound->PARP_cancer Inhibits SSB_cancer DNA Single-Strand Break (SSB) SSB_cancer->PARP_cancer DSB_cancer Replication Fork Collapse (Double-Strand Break - DSB) SSB_cancer->DSB_cancer Unrepaired HR_deficient Deficient Homologous Recombination (e.g., BRCA1/2 mutation) DSB_cancer->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis Repair Fails

Caption: this compound induces synthetic lethality in HR-deficient cancer cells.

References

Addressing hematological toxicity of Mefuparib in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for preclinical studies involving Mefuparib. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and addressing potential hematological toxicities during their experiments. The following troubleshooting guides and FAQs are structured to provide practical guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might it lead to hematological toxicity?

A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).[1][2] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair. By inhibiting these enzymes, this compound leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis, especially in rapidly dividing cells.[1] Hematopoietic stem and progenitor cells (HSPCs) are highly proliferative and may be particularly susceptible to PARP inhibition. The current understanding is that the hematological toxicity of PARP1/2 inhibitors is likely mediated through the inhibition of PARP2, which plays a critical role in hematopoiesis.[3][4][5] Inhibition of PARP2 can lead to increased DNA damage and p53-dependent apoptosis in HSPCs, resulting in cytopenias.[3][4]

Q2: What are the most common hematological toxicities observed with PARP inhibitors in preclinical studies?

A2: Preclinical studies with various PARP inhibitors have demonstrated a range of hematological toxicities. The most commonly reported adverse events include anemia, neutropenia, and thrombocytopenia.[6][7][8][9][10][11][12][13][14] The severity of these cytopenias can be dose-dependent. While specific preclinical data on this compound's hematological toxicity is not publicly available, it is reasonable to anticipate a similar toxicity profile due to its mechanism of action as a PARP1/2 inhibitor.

Q3: We are observing unexpected levels of anemia in our rat model treated with this compound. What could be the underlying cause and how can we investigate it further?

A3: Anemia is a known class effect of PARP inhibitors and is often linked to the inhibition of PARP2, which is essential for erythropoiesis.[15][16] The anemia could be due to a direct effect on erythroid progenitor cells in the bone marrow, leading to decreased red blood cell production, or potentially due to a shortened lifespan of circulating erythrocytes.[15]

To investigate this further, you can:

  • Perform a complete blood count (CBC) with reticulocyte count: A low reticulocyte count would suggest impaired red blood cell production in the bone marrow.

  • Conduct a Colony-Forming Unit (CFU) assay: Specifically, assess the number of erythroid colony-forming units (CFU-E) and burst-forming units-erythroid (BFU-E) from bone marrow samples to directly evaluate the effect on erythroid progenitors.

  • Analyze bone marrow cellularity: Histopathological examination of the bone marrow can reveal changes in the erythroid lineage population.

  • Flow cytometry analysis: Use specific markers to quantify the different stages of erythroid progenitor cells in the bone marrow.

Q4: Our in vitro colony-forming unit (CFU) assays with this compound are showing high variability. What are the common pitfalls and how can we troubleshoot this?

A4: High variability in CFU assays can arise from several factors. Here are some common issues and their solutions:

  • Cell viability and quality: Ensure that the isolated hematopoietic cells have high viability. Use proper isolation and storage techniques to prevent cell damage.[2]

  • Inconsistent cell plating density: Too few or too many cells can lead to inaccurate colony counts. It is crucial to perform accurate cell counting and plate a consistent number of cells for each condition.[1][17]

  • Improper mixing of cells with semi-solid medium: Inadequate mixing can lead to an uneven distribution of cells and, consequently, variable colony formation. Vortex the cell suspension with the methylcellulose medium thoroughly but gently to avoid damaging the cells.[18][19]

  • Drying out of the culture plates: Maintaining proper humidity during incubation is critical. Use a humidified incubator and place a dish of sterile water inside the incubator to prevent the semi-solid medium from drying out.[1]

  • Inconsistent colony scoring: Colony identification and counting should be performed by a trained individual using well-defined criteria to ensure consistency. It can be helpful to have a second person score the plates or to use an automated colony counter.[18]

Troubleshooting Guides

In Vivo Hematological Toxicity
Observed Issue Potential Cause Troubleshooting Steps
Significant weight loss in animals May be related to general toxicity, not specifically hematological. However, severe anemia can contribute.- Monitor food and water intake.- Perform regular clinical observations.- Conduct a full CBC to assess the severity of cytopenias.
Pale extremities and lethargy Suggests anemia.- Perform a CBC with hemoglobin and hematocrit measurements.- Check reticulocyte count to assess bone marrow response.
Spontaneous bleeding or petechiae Suggests thrombocytopenia.- Perform a platelet count.- Visually inspect for signs of bleeding at injection sites or in feces.
Increased incidence of infections Suggests neutropenia.- Perform a white blood cell count with a differential to determine the absolute neutrophil count.- Monitor for signs of infection (e.g., fever, inflammation).
In Vitro Hematotoxicity Assays
Observed Issue Potential Cause Troubleshooting Steps
No or very few colonies in control wells (CFU assay) - Poor cell viability.- Suboptimal culture conditions (e.g., wrong cytokine cocktail, improper incubation).- Incorrect cell plating density.- Check cell viability before plating.- Verify the composition and concentration of the cytokine cocktail.- Ensure the incubator is properly calibrated for temperature, CO2, and humidity.- Optimize cell plating density.
High background in flow cytometry analysis - Inadequate blocking of Fc receptors.- Dead cells binding non-specifically to antibodies.- Improper antibody titration.- Include an Fc block step in your staining protocol.- Use a viability dye to exclude dead cells from the analysis.- Titrate each antibody to determine the optimal concentration.
Difficulty in distinguishing different hematopoietic progenitor populations by flow cytometry - Inappropriate marker panel.- Incorrect gating strategy.- Spectral overlap between fluorochromes.- Use a well-established and validated antibody panel.- Set up fluorescence minus one (FMO) controls to define gate boundaries accurately.- Use a compensation matrix to correct for spectral overlap.

Quantitative Data Summary

Disclaimer: The following data is derived from preclinical studies of other PARP1/2 inhibitors and is provided as a general reference. The hematological toxicity profile of this compound should be determined through specific preclinical studies.

Table 1: Hematological Parameters in Rats Treated with a PARP1/2 Inhibitor (Olaparib) in Combination with Carboplatin

ParameterControlOlaparib + Carboplatin
White Blood Cells (x10³/µL) 8.5 ± 1.23.2 ± 0.8
Neutrophils (x10³/µL) 2.1 ± 0.50.8 ± 0.3
Hemoglobin (g/dL) 14.2 ± 0.910.5 ± 1.1
Platelets (x10³/µL) 750 ± 150250 ± 75
*Data are presented as mean ± standard deviation and represent a generalized trend observed in preclinical studies. Specific values can vary based on the study design.

Table 2: In Vitro IC50 Values for Hematopoietic Progenitor Cells Treated with PARP Inhibitors

Cell TypePARP InhibitorIC50 (µM)
Human Bone Marrow CD34+ Cells Niraparib~1.5
Human Bone Marrow CD34+ Cells Olaparib~5.0
*IC50 values are approximate and can vary depending on the specific assay conditions and donor variability.

Experimental Protocols

In Vivo Assessment of Hematological Toxicity in Rodents

Objective: To evaluate the effect of this compound on peripheral blood counts and bone marrow cellularity in a rodent model.

Methodology:

  • Animal Model: Use healthy, young adult rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing: Administer this compound at various dose levels (and a vehicle control) via the intended clinical route for a specified duration (e.g., 14 or 28 days).

  • Blood Collection: Collect peripheral blood samples (e.g., from the tail vein or saphenous vein) at baseline and at regular intervals during the study (e.g., weekly).

  • Complete Blood Count (CBC): Analyze blood samples using an automated hematology analyzer to determine red blood cell count, hemoglobin, hematocrit, white blood cell count with differential, and platelet count.

  • Bone Marrow Collection: At the end of the study, euthanize the animals and collect bone marrow from the femurs and tibias.

  • Bone Marrow Cellularity: Perform a cell count on the bone marrow aspirate. Prepare bone marrow smears for cytological evaluation and fix bone sections for histopathological analysis.

  • Data Analysis: Compare the hematological parameters and bone marrow cellularity between the this compound-treated groups and the control group using appropriate statistical methods.

Colony-Forming Unit (CFU) Assay for Hematotoxicity

Objective: To assess the direct effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells in vitro.

Methodology:

  • Cell Source: Isolate mononuclear cells from fresh bone marrow of mice, rats, or humans.

  • Cell Plating: Mix a defined number of mononuclear cells with a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines to support the growth of different hematopoietic lineages (e.g., CFU-GM, BFU-E, CFU-GEMM). Add this compound at a range of concentrations.

  • Incubation: Plate the cell-medium mixture in petri dishes and incubate at 37°C in a humidified incubator with 5% CO2 for 7-14 days (depending on the species).[1]

  • Colony Scoring: After the incubation period, identify and count the different types of colonies under an inverted microscope based on their morphology.

  • Data Analysis: Calculate the number of colonies per 10^5 plated cells for each condition. Determine the IC50 value of this compound for each progenitor cell type by plotting the percentage of colony inhibition against the drug concentration.

Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)

Objective: To quantify the different subpopulations of HSPCs in the bone marrow of animals treated with this compound.

Methodology:

  • Bone Marrow Isolation: Isolate bone marrow cells from control and this compound-treated animals as described in the in vivo protocol.

  • Red Blood Cell Lysis: Lyse red blood cells using an appropriate lysis buffer.

  • Antibody Staining: Incubate the bone marrow cells with a cocktail of fluorescently-labeled antibodies against specific cell surface markers to identify different HSPC populations (e.g., for mice: Lineage cocktail, c-Kit, Sca-1, CD34, Flt3).[20][21][22][23][24]

  • Flow Cytometry Acquisition: Acquire the stained cells on a multicolor flow cytometer.

  • Data Analysis: Use a sequential gating strategy to identify and quantify the percentage and absolute number of different HSPC populations (e.g., LSK cells, CMPs, GMPs, MEPs). Compare the results between the treated and control groups.

Visualizations

PARP_Inhibition_Hematopoiesis cluster_0 Hematopoietic Stem and Progenitor Cell (HSPC) cluster_1 Clinical Outcome DNA Damage DNA Damage PARP1/2 PARP1/2 DNA Damage->PARP1/2 activates p53 Activation p53 Activation DNA Damage->p53 Activation induces DNA Repair DNA Repair PARP1/2->DNA Repair mediates PARP1/2->p53 Activation suppresses This compound This compound This compound->PARP1/2 inhibits Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis p53 Activation->Cell Cycle Arrest / Apoptosis Decreased Proliferation & Survival Decreased Proliferation & Survival Cell Cycle Arrest / Apoptosis->Decreased Proliferation & Survival Anemia Anemia Decreased Proliferation & Survival->Anemia leads to Neutropenia Neutropenia Decreased Proliferation & Survival->Neutropenia leads to Thrombocytopenia Thrombocytopenia Decreased Proliferation & Survival->Thrombocytopenia leads to

Caption: Mechanism of this compound-induced hematological toxicity.

Experimental_Workflow cluster_0 In Vivo Assessment cluster_1 In Vitro Assessment Animal Dosing Animal Dosing Blood Collection Blood Collection Animal Dosing->Blood Collection Bone Marrow Collection Bone Marrow Collection Animal Dosing->Bone Marrow Collection CBC Analysis CBC Analysis Blood Collection->CBC Analysis Data Integration & Analysis Data Integration & Analysis CBC Analysis->Data Integration & Analysis BM Cellularity BM Cellularity Bone Marrow Collection->BM Cellularity Flow Cytometry Flow Cytometry Bone Marrow Collection->Flow Cytometry BM Cellularity->Data Integration & Analysis Flow Cytometry->Data Integration & Analysis BM Cell Isolation BM Cell Isolation CFU Assay Plating CFU Assay Plating BM Cell Isolation->CFU Assay Plating Incubation Incubation CFU Assay Plating->Incubation Colony Scoring Colony Scoring Incubation->Colony Scoring Colony Scoring->Data Integration & Analysis

Caption: Preclinical workflow for assessing hematological toxicity.

References

Interpreting unexpected results in Mefuparib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Mefuparib (hydrochloride), a potent PARP1/2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound hydrochloride (MPH) is an orally active, selective, and substrate-competitive inhibitor of PARP1 and PARP2, with IC50 values of 3.2 nM and 1.9 nM, respectively.[1] Its mechanism of action relies on inhibiting the enzymatic activity of PARP, which plays a crucial role in DNA repair. This inhibition leads to the accumulation of unrepaired DNA single-strand breaks, which are converted into toxic double-strand breaks during DNA replication. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to G2/M cell cycle arrest, apoptosis, and ultimately, synthetic lethality.[2][3]

Q2: What are the key advantages of this compound compared to first-generation PARP inhibitors like Olaparib (AZD2281)?

A2: this compound was developed to improve upon the pharmaceutical properties of earlier PARP inhibitors. Notably, it has high water solubility (> 35 mg/ml), which facilitates formulation and oral absorption.[2][3] It also demonstrates high bioavailability (40%-100% in rats and monkeys) and extensive tissue distribution, with average concentrations in tissues being 33-fold higher than in plasma in rats.[2][3]

Q3: What are the established pharmacodynamic biomarkers for this compound activity?

A3: The key pharmacodynamic biomarkers to confirm this compound's target engagement and downstream effects are the reduction of poly(ADP-ribose) (PAR) formation and the accumulation of DNA double-strand breaks, which can be measured by the increased levels of phosphorylated histone H2AX (γH2AX).[2][3]

Q4: Is this compound selective for PARP1/2?

A4: this compound is highly selective for PARP1 and PARP2. However, at higher concentrations, it may show some activity against other enzymes. For instance, it has been shown to inhibit Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) with IC50 values of 1.6 µM and 1.3 µM, respectively, and has minimal effect on PARP3 and PARP6 (IC50 > 10 µM).[1] Researchers should be aware of potential off-target effects at high micromolar concentrations.

Troubleshooting Guide for Unexpected Results

Issue 1: Lack of Expected Cytotoxicity in HR-Deficient Cancer Cells

Question: My HR-deficient cell line (e.g., BRCA1-mutant) is not showing the expected sensitivity to this compound. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Cell Line Integrity:

    • Action: Confirm the HR-deficiency status of your cell line via sequencing. Genetic reversion of the HR-pathway mutation can occur, leading to resistance.

    • Action: Perform a functional assay (e.g., RAD51 foci formation assay) to confirm the HR-deficient phenotype.

  • Drug Concentration and Exposure:

    • Action: Verify the concentration and stability of your this compound stock solution. This compound hydrochloride has high water solubility, but improper storage (-20°C for 1 month, -80°C for 6 months) can lead to degradation.[4]

    • Action: Perform a dose-response experiment over a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 in your specific cell line. The average IC50 across various HR-deficient lines is 2.16 µM, but this can vary.[2]

  • Target Engagement:

    • Action: Confirm that this compound is inhibiting PARP activity in your cells. Measure the levels of PAR formation via Western blot or ELISA after a short treatment with this compound and a DNA-damaging agent (e.g., H₂O₂). A lack of PAR reduction indicates a problem with drug uptake or activity.[2]

Issue 2: Cytotoxicity Observed in HR-Proficient Cells

Question: this compound is showing significant cytotoxicity in my HR-proficient (wild-type) control cells. Is this expected?

Possible Causes and Troubleshooting Steps:

  • High Drug Concentration:

    • Action: Review your dosing. At high concentrations, PARP inhibitors can exhibit off-target effects or induce cytotoxicity through mechanisms other than synthetic lethality.[1] Perform a dose-response curve to identify a therapeutic window where HR-deficient cells are selectively killed.

  • PARP Trapping:

    • Explanation: The potency of PARP inhibitors is also linked to their ability to "trap" PARP enzymes on DNA, creating cytotoxic lesions that can affect even HR-proficient cells, albeit at higher concentrations. This is a known mechanism for this class of drugs.[5]

    • Action: Compare the cytotoxicity of this compound to other PARP inhibitors in your HR-proficient line to understand its relative PARP-trapping potency.

  • Undisclosed HR Deficiencies:

    • Action: Your "HR-proficient" cell line may have uncharacterized defects in other DNA damage repair pathways that sensitize it to PARP inhibition. Consider this possibility if the cytotoxicity is observed at lower, clinically relevant concentrations.

Issue 3: Discrepancy Between PARP Inhibition and Cell Death

Question: I can confirm that this compound is inhibiting PAR formation (reduced PAR levels) and inducing DNA damage (increased γH2AX), but the cells are not undergoing apoptosis. Why?

Possible Causes and Troubleshooting Steps:

  • Cell Cycle Arrest vs. Apoptosis:

    • Explanation: Inhibition of PARP and subsequent DNA damage primarily induces G2/M cell cycle arrest.[2][3] Apoptosis is a downstream consequence. The cells may be arrested but have not yet committed to apoptosis.

    • Action: Conduct a time-course experiment. Analyze cell cycle profiles and apoptosis markers (e.g., cleaved caspase-3, Annexin V staining) at multiple time points (e.g., 24, 48, 72 hours) post-treatment.

  • Apoptosis Pathway Defects:

    • Action: Investigate the integrity of the apoptotic machinery in your cell line. Some cancer cells have defects in apoptotic pathways (e.g., mutated p53, high expression of anti-apoptotic proteins like Bcl-2) that can confer resistance to cell death even after significant DNA damage.

  • Autophagy Induction:

    • Explanation: In some contexts, extensive DNA damage can induce protective autophagy as a survival mechanism.

    • Action: Assess markers of autophagy (e.g., LC3-II conversion) via Western blot. If autophagy is induced, consider co-treatment with an autophagy inhibitor (e.g., chloroquine) to see if it restores sensitivity to this compound.

Data and Protocols

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound Hydrochloride (MPH)

Target IC50 (nM) Cell Line/System Notes
PARP1 3.2 Cell-free Substrate-competitive inhibition.[1]
PARP2 1.9 Cell-free Substrate-competitive inhibition.[1]
PARP3 >10,000 Cell-free Low inhibitory activity.[1]
PARP6 >10,000 Cell-free Low inhibitory activity.[1]
TNKS1 1,600 Cell-free Potential off-target at higher concentrations.[1]
TNKS2 1,300 Cell-free Potential off-target at higher concentrations.[1]

| PAR Formation | 69.87 | Capan-1 Cells | Cellular target engagement after H₂O₂ induction.[2] |

Table 2: In Vitro Proliferation-Inhibitory Effects of this compound (MPH) on HR-Deficient Cancer Cell Lines

Cell Line Tissue of Origin HR Defect Average IC50 (µM)
11 Cell Lines (Average) Various BRCA1⁻/⁻, BRCA2⁻/⁻, PTEN⁻/⁻, EWS-FLI1 2.16

Note: This represents an average across 11 different cell lines as reported in the source study. Individual IC50 values ranged from 0.12 µM to 3.64 µM.[2]

Experimental Protocols

1. PARP Inhibition Assay (Cell-Based - Western Blot)

  • Objective: To determine if this compound inhibits PARP enzymatic activity within the cell.

  • Methodology:

    • Seed cells (e.g., Capan-1) in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.

    • Induce DNA damage by adding a final concentration of 1 mM H₂O₂ for 10 minutes.

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein lysate on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against PAR (poly ADP-ribose) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate. A reduction in the PAR signal in this compound-treated samples indicates PARP inhibition.

2. DNA Damage Assessment (γH2AX Staining - Immunofluorescence)

  • Objective: To quantify the accumulation of DNA double-strand breaks following this compound treatment.

  • Methodology:

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat cells with this compound (e.g., 1-10 µM) for 24 hours.[1]

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX, for 1 hour.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Counterstain nuclei with DAPI.

    • Mount coverslips onto microscope slides and visualize using a fluorescence microscope. An increase in the number and intensity of nuclear γH2AX foci indicates DNA double-strand break accumulation.

Visualizations

Mefuparib_MoA cluster_DNA_Damage DNA Damage Event cluster_PARP_Cycle PARP-Mediated Repair cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 Enzyme DNA_SSB->PARP PAR PAR Polymer Synthesis (PARylation) PARP->PAR binds SSB Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins Replication_Fork Replication Fork Collapse PAR->Replication_Fork inhibition leads to SSB_Repair SSB Repair Repair_Proteins->SSB_Repair This compound This compound This compound->PAR INHIBITS DNA_DSB Double-Strand Break (DSB) (γH2AX accumulation) Replication_Fork->DNA_DSB HR_Proficient HR-Proficient Cell (e.g., BRCA wt) DNA_DSB->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA mutant) DNA_DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair G2M_Arrest G2/M Arrest HR_Deficient->G2M_Arrest HR repair fails Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) G2M_Arrest->Apoptosis Troubleshooting_Workflow Start Unexpected Result: Lack of Cytotoxicity in HR-Deficient Cells Check_Drug 1. Verify Drug Integrity - Confirm concentration - Check storage conditions Start->Check_Drug Check_Cells 2. Confirm Cell Phenotype - Sequence BRCA status - Perform RAD51 assay Check_Drug->Check_Cells Check_Target 3. Test Target Engagement - Measure PAR levels post-treatment - Measure γH2AX levels Check_Cells->Check_Target Decision_PAR Is PARP Inhibited? Check_Target->Decision_PAR Problem_Uptake Issue with Drug Uptake/ Activity. Re-evaluate drug and protocol. Decision_PAR->Problem_Uptake No Decision_Apoptosis Is Apoptosis Occurring? Decision_PAR->Decision_Apoptosis Yes Resolved Problem Identified/ Experiment Optimized Problem_Uptake->Resolved Problem_Downstream Issue with Downstream Pathways - Check for cell cycle arrest - Investigate apoptosis defects Decision_Apoptosis->Problem_Downstream No Decision_Apoptosis->Resolved Yes Problem_Downstream->Resolved

References

Mitigating Mefuparib-induced G2/M arrest in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Mefuparib, with a specific focus on mitigating its effects on non-cancerous cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (MPH) is a potent, water-soluble, and selective inhibitor of Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2).[1][2] Its primary mechanism of action involves the inhibition of PARP-mediated DNA single-strand break repair. In cells with homologous recombination (HR) deficiency, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA double-strand breaks during replication. This results in synthetic lethality, selectively killing cancer cells while sparing HR-proficient normal cells.[1] this compound reduces the formation of poly(ADP-ribose) (PAR) and enhances the levels of γH2AX, a marker of DNA double-strand breaks, leading to G2/M cell cycle arrest and subsequent apoptosis in HR-deficient cells.[1][3]

Q2: Does this compound affect non-cancerous cells?

A2: this compound exhibits high selectivity for homologous recombination (HR)-deficient cancer cells over HR-proficient normal cells.[1] Studies have shown that this compound induces G2/M arrest and apoptosis selectively in HR-deficient cells, while HR-proficient cells are significantly less affected.[1] However, at higher concentrations, some effects on the cell cycle of non-cancerous cells may be observed.

Q3: What is G2/M arrest and why does this compound induce it?

A3: G2/M arrest is a cell cycle checkpoint that prevents cells from entering mitosis (M phase) from the G2 phase, typically in response to DNA damage. This allows the cell time to repair the damage before dividing. This compound, by inhibiting PARP1/2, leads to an accumulation of DNA double-strand breaks in HR-deficient cells.[1] This DNA damage activates the DNA damage response (DDR) pathway, involving kinases such as ATM and ATR, which in turn activate downstream effectors like Chk1 and Chk2.[4][5][6] These checkpoint kinases ultimately block the activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis, thereby causing the cell to arrest in the G2 phase.

Q4: How can I minimize this compound-induced G2/M arrest in my non-cancerous cell line control experiments?

A4: A promising strategy to mitigate the toxic effects of PARP inhibitors on normal cells is the co-treatment with a Checkpoint Kinase 2 (CHK2) inhibitor.[7][8][9] Research has shown that inhibiting CHK2 can protect normal hematopoietic cells from PARP inhibitor-induced toxicity without compromising the anti-cancer efficacy in cancer cells.[7][9] A specific CHK2 inhibitor, BML-277, has been shown to be effective in this regard.[7][8] For a detailed protocol, please refer to the Experimental Protocols section.

Q5: Is the G2/M arrest induced by this compound reversible?

A5: The reversibility of drug-induced G2/M arrest can depend on the cell type, drug concentration, and duration of exposure. For experimental purposes, a G2/M arrest can often be reversed by washing out the drug and allowing the cells to re-enter the cell cycle. Additionally, specific chemical inhibitors of key G2/M transition regulators can be used to force cells out of a G2 arrest. For instance, a CDK1 inhibitor like RO-3306 can be used to synchronize cells at the G2/M border, and its washout leads to a synchronous entry into mitosis.[2][3][10] This can be a useful tool for studying the reversibility of a drug-induced arrest.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
High toxicity/G2/M arrest observed in non-cancerous control cells. This compound concentration is too high for the specific cell line.Determine the IC50 of this compound for your non-cancerous cell line and use a concentration well below this value for control experiments. Refer to the Data Presentation section for examples of differential sensitivity.
The non-cancerous cell line may have some underlying deficiency in DNA repair.Ensure the non-cancerous cell line is truly HR-proficient. If possible, use a well-characterized HR-proficient cell line as a control.
Consider co-treatment with a CHK2 inhibitor, such as BML-277, to protect the non-cancerous cells. See Protocol 2 for details.
Variability in cell cycle analysis results. Inconsistent cell handling and staining.Ensure a single-cell suspension is achieved before fixation to avoid clumps. Use a consistent number of cells for each sample and ensure proper fixation and permeabilization.
Inaccurate gating during flow cytometry analysis.Use appropriate controls (unstained, single-stain) to set up compensation and gates correctly. Exclude doublets and debris from the analysis.
Cells are not actively proliferating.Ensure cells are in the exponential growth phase at the time of treatment and harvesting. Contact inhibition in confluent cultures can lead to a high G0/G1 population.[8]
Difficulty in reversing G2/M arrest for subsequent experiments. The induced G2/M arrest may be irreversible due to significant DNA damage.Try reducing the this compound concentration or the duration of treatment.
Inefficient washout of the drug.Wash the cells thoroughly with fresh, pre-warmed media multiple times to ensure complete removal of this compound.
For experimental control over G2/M release, consider synchronizing cells with a reversible CDK1 inhibitor like RO-3306 prior to your experiment. See Protocol 3 for details.

Data Presentation

The following tables summarize the differential cytotoxic effects of this compound on homologous recombination (HR)-deficient cancer cells versus HR-proficient non-cancerous cells.

Table 1: In Vitro Cytotoxicity of this compound (MPH) in Isogenic Cell Lines

Cell LineGenotypeIC50 (µM)
V-C8BRCA2 -/-0.12 ± 0.04
V79Wild-Type5.62 ± 0.51

Data from a study on a novel PARP1/2 inhibitor, this compound hydrochloride.

Table 2: In Vitro Proliferation-Inhibitory Effects of this compound (MPH) on Various HR-Deficient Cancer Cell Lines

Cell LineTissue of OriginHR-DeficiencyIC50 (µM)
Capan-1Pancreatic CancerBRCA2 +/-0.12 ± 0.03
MDA-MB-436Breast CancerBRCA1 -/-0.15 ± 0.02
U251GlioblastomaPTEN -/-0.89 ± 0.11
RD-ESEwing's SarcomaEWS-FLI13.64 ± 0.45

Data from a study on a novel PARP1/2 inhibitor, this compound hydrochloride.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified duration. Include an untreated control.

  • Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cell pellet with 5 mL of cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with 5 mL of PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).

Protocol 2: Mitigating this compound-Induced G2/M Arrest in Non-Cancerous Cells using a CHK2 Inhibitor

This protocol describes a method to protect non-cancerous cells from this compound-induced toxicity by co-treatment with the CHK2 inhibitor, BML-277.[11]

Materials:

  • This compound

  • BML-277 (CHK2 inhibitor)

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed non-cancerous cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Prepare a dilution series of this compound and BML-277 in culture medium.

  • Treat the cells with this compound alone, BML-277 alone, or a combination of both at various concentrations. Include a vehicle-treated control. A suggested starting concentration for BML-277 is in the range of 1-10 µM.[12][13]

  • Incubate the cells for 48-72 hours.

  • Assess cell viability using a suitable assay according to the manufacturer's instructions.

  • To specifically assess the effect on G2/M arrest, treat cells as described above and then perform cell cycle analysis as detailed in Protocol 1 .

  • Compare the percentage of cells in G2/M in the this compound-treated group versus the this compound and BML-277 co-treated group. A reduction in the G2/M population in the co-treated group indicates a protective effect.

Protocol 3: Reversible G2/M Arrest and Release

This protocol allows for the synchronization of cells at the G2/M boundary and their subsequent release, which can be useful for studying the reversibility of a this compound-induced arrest. This protocol uses the CDK1 inhibitor RO-3306.[2][3][10]

Materials:

  • RO-3306 (CDK1 inhibitor)

  • Appropriate cell culture medium and supplements

Procedure:

  • Seed cells to be approximately 50-60% confluent at the time of analysis.

  • Add RO-3306 to the culture medium at a final concentration of 5-10 µM.

  • Incubate the cells for 16-24 hours. This will arrest the majority of the cycling cells at the G2/M boundary.

  • To release the cells from the G2/M arrest, wash the cells twice with pre-warmed, drug-free culture medium.

  • Add fresh, drug-free medium to the cells.

  • Cells will begin to enter mitosis synchronously within 30-60 minutes after release. The progression through mitosis and into G1 can be monitored by collecting samples at different time points and analyzing them by flow cytometry (as in Protocol 1 ) or by immunofluorescence for mitotic markers (e.g., phospho-histone H3).

Visualizations

This compound's Mechanism of Action and Induction of G2/M Arrest

Mefuparib_Mechanism cluster_Cell Cell cluster_Nucleus Nucleus cluster_DDR DNA Damage Response cluster_CellCycle Cell Cycle Control DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1/2 DNA_SSB->PARP1 Recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB Replication fork collapse leads to PARP1->DNA_SSB Trapped on DNA PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes This compound This compound This compound->PARP1 Inhibits ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR Chk2_p53 Chk2/p53 Activation ATM_ATR->Chk2_p53 CyclinB_CDK1 Cyclin B1/CDK1 (Inactive) Chk2_p53->CyclinB_CDK1 Inhibits G2M_Arrest G2/M Arrest CyclinB_CDK1->G2M_Arrest

Caption: this compound inhibits PARP1/2, leading to DNA double-strand breaks and G2/M arrest.

Experimental Workflow for Mitigating this compound-Induced G2/M Arrest

Mitigation_Workflow cluster_Analysis Analysis start Start: Seed non-cancerous cells treatment Treat cells with: - Vehicle Control - this compound only - BML-277 only - this compound + BML-277 start->treatment incubation Incubate for 48-72 hours treatment->incubation viability Assess Cell Viability (e.g., CellTiter-Glo) incubation->viability cell_cycle Perform Cell Cycle Analysis (Propidium Iodide Staining) incubation->cell_cycle comparison Compare % of cells in G2/M (this compound vs. This compound + BML-277) viability->comparison cell_cycle->comparison conclusion Conclusion: Reduced G2/M arrest indicates mitigation by CHK2 inhibition comparison->conclusion

Caption: Workflow for testing CHK2 inhibitor-mediated mitigation of this compound's effects.

Logical Relationship for Troubleshooting G2/M Arrest in Non-Cancerous Cells

Troubleshooting_Logic start Observation: High G2/M arrest in non-cancerous control cells q1 Is this compound concentration optimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the cell line confirmed to be HR-proficient? a1_yes->q2 sol1 Action: Titrate this compound to determine optimal non-toxic dose a1_no->sol1 end Resolution: Minimized G2/M arrest in control cells sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Consider mitigation strategy a2_yes->q3 sol2 Action: Use a validated HR-proficient cell line a2_no->sol2 sol2->end sol3 Action: Co-treat with a CHK2 inhibitor (e.g., BML-277) q3->sol3 sol3->end

Caption: A decision-making guide for troubleshooting unexpected G2/M arrest.

References

Validation & Comparative

A Comparative Guide to Mefuparib and Other PARP Inhibitors in Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy has been significantly reshaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. These targeted agents have demonstrated substantial efficacy, particularly in tumors with deficiencies in the homologous recombination repair (HRR) pathway, such as those harboring BRCA1/2 mutations. Mefuparib (also known as CVL218 or MPH) is a novel, potent PARP1/2 inhibitor currently in clinical development, distinguished by its unique physicochemical and pharmacokinetic properties compared to established and other emerging PARP inhibitors. This guide provides an objective comparison of this compound with other key PARP inhibitors, supported by preclinical and clinical data.

Mechanism of Action: The Principle of Synthetic Lethality

PARP inhibitors capitalize on the concept of "synthetic lethality." In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. If these SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cells with a functional HRR pathway, these DSBs are efficiently repaired.

However, in cancer cells with HRR deficiency (e.g., due to BRCA1/2 mutations), the repair of DSBs is compromised. When a PARP inhibitor is introduced, it blocks the BER pathway, leading to an accumulation of unrepaired SSBs that become DSBs. The cell's inability to repair these DSBs through the defective HRR pathway results in genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells while sparing healthy cells is the therapeutic foundation of PARP inhibition.

cluster_0 HRR-Proficient Cell (Normal Cell) cluster_1 HRR-Deficient Cell (e.g., BRCA-mutant Cancer Cell) + PARP Inhibitor DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_BER_Normal PARP-mediated Base Excision Repair (BER) DNA_SSB_Normal->PARP_BER_Normal Repaired DSB_Normal Replication Fork Collapse (DSB formation) DNA_SSB_Normal->DSB_Normal Unrepaired Survival_Normal Cell Survival & Genomic Stability PARP_BER_Normal->Survival_Normal HRR_Normal Homologous Recombination Repair (HRR) DSB_Normal->HRR_Normal Repaired HRR_Normal->Survival_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_BER_Blocked BER Blocked DNA_SSB_Cancer->PARP_BER_Blocked PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_BER_Blocked DSB_Cancer Accumulation of DSBs PARP_BER_Blocked->DSB_Cancer Unrepaired HRR_Deficient Defective HRR DSB_Cancer->HRR_Deficient Repair Fails Apoptosis Cell Death (Apoptosis) HRR_Deficient->Apoptosis

Figure 1: Signaling pathway of PARP inhibition and synthetic lethality.

Comparative Data of PARP Inhibitors

The following tables summarize key quantitative data for this compound and other prominent PARP inhibitors, including first-generation agents (Olaparib, Rucaparib, Niraparib, Talazoparib) and a next-generation PARP1-selective inhibitor (Saruparib).

Table 1: Preclinical and Physicochemical Properties

This compound was designed to improve upon the pharmaceutical properties of first-generation PARP inhibitors. A key differentiator is its significantly higher water solubility compared to agents like Olaparib, which may enhance its formulation options and absorption.[1]

InhibitorTargetIC₅₀ PARP1 (nM)IC₅₀ PARP2 (nM)Aqueous SolubilityKey Features
This compound PARP1/23.2[2]1.9[2]>35 mg/mL [1][3]High bioavailability (40-100%) and high tissue distribution.[1][4] Readily crosses the blood-brain barrier.[5][6]
Olaparib PARP1/2~5[7][8]~1[7][8]Very Poor (~10-20 µM or <0.1 mg/mL)[1][9]First-in-class approved PARP inhibitor.
Rucaparib PARP1/2/3~0.8[10]~0.5[10]Sparingly Soluble (~0.5 mg/mL)[11]Inhibits PARP3 in addition to PARP1/2.[10]
Niraparib PARP1/23.8[12][13]2.1[12][13]0.7-1.1 mg/mL[14][15]High permeability.[16]
Talazoparib PARP1/2~0.57[17]Potent PARP2 inhibitor[17]Low (17-38 µg/mL)[18]Considered the most potent PARP-trapper.[19]
Saruparib PARP1-selective~3[20]~1400[20]Not specifiedHigh selectivity for PARP1 over PARP2, aiming for improved safety.[20]
Table 2: Selected Clinical Efficacy Data

Direct head-to-head comparisons are limited; however, data from pivotal trials provide insights into the efficacy of these inhibitors across different cancer types and patient populations. This compound has shown promising early signs of activity in its Phase I trial.[5][21][22]

InhibitorTrial (Indication)Patient PopulationPrimary Efficacy EndpointResult
This compound Phase I (Advanced Solid Tumors)Heavily pretreated advanced solid tumorsDisease Control Rate (DCR)Overall DCR: 70.8%; DCR at recommended dose (700 mg BID): 100%[5][22]
Olaparib SOLO2 (Recurrent Ovarian Cancer)Platinum-sensitive, gBRCA-mutatedMedian Progression-Free Survival (PFS)Olaparib: 19.1 months vs. Placebo: 5.5 months (HR=0.30)
Niraparib NOVA (Recurrent Ovarian Cancer)Platinum-sensitive, gBRCA-mutatedMedian PFSNiraparib: 21.0 months vs. Placebo: 5.5 months (HR=0.27)
Rucaparib ARIEL3 (Recurrent Ovarian Cancer)Platinum-sensitive, BRCA-mutatedMedian PFSRucaparib: 16.6 months vs. Placebo: 5.4 months (HR=0.23)
Talazoparib EMBRACA (Metastatic Breast Cancer)HER2-negative, gBRCA-mutatedMedian PFSTalazoparib: 8.6 months vs. Chemotherapy: 5.6 months (HR=0.54)
Saruparib PETRA (Phase I/II, HRR-deficient Cancers)HER2-negative Breast Cancer (PARPi-naïve)Objective Response Rate (ORR) & Median PFSAt 60mg dose: ORR: 48.4%; Median PFS: 9.1 months[23]

Note: Efficacy data are from different trials with varying designs and patient populations and should not be compared directly.

Table 3: Common Grade 3-4 Treatment-Related Adverse Events (TRAEs)

The safety profile of PARP inhibitors is a critical consideration. Hematological toxicities are common class-effects. Next-generation inhibitors like Saruparib aim to improve the therapeutic window by reducing off-target (PARP2) toxicities.

Adverse EventThis compound (Phase I)[5]Olaparib[24]Niraparib[24]Rucaparib[24]Saruparib (Phase I/II)[23]
Anemia Not reported as ≥ Grade 319.5%25.3%18.8%Low incidence reported
Neutropenia Not reported as ≥ Grade 35.1%19.6%6.9%Low incidence reported
Thrombocytopenia Not reported as ≥ Grade 31.0%33.8%5.2%Low incidence reported
Nausea 0%2.6%3.3%4.9%Not reported as ≥ Grade 3
Vomiting 0%2.1%2.2%4.6%Not reported as ≥ Grade 3
Fatigue 0%3.6%8.2%6.9%Low incidence reported
Increased Creatinine 11.5%----

Note: Data are from different studies and populations. This compound data is from a Phase I dose-escalation trial of 26 patients where most AEs were Grade 1-2.[5][21]

Experimental Protocols: Key Assays for PARP Inhibitor Evaluation

The characterization and comparison of PARP inhibitors rely on a series of standardized in vitro and in vivo experiments.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials A PARP Enzyme Assay C Determine IC₅₀ (Potency & Selectivity) A->C B Cell-Based Assays D Assess PAR Inhibition (γH2AX Assay) B->D E Measure Cytotoxicity (Cell Viability Assay) B->E F Xenograft/PDX Models (e.g., HRR-deficient tumors) C->F E->F G Assess Antitumor Efficacy (Tumor Growth Inhibition) F->G H Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies F->H I Phase I (Safety, MTD) G->I H->I J Phase II/III (Efficacy) I->J

Figure 2: General experimental workflow for PARP inhibitor development.

PARP Activity Assay (Biochemical Assay)
  • Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50% (IC₅₀), thus measuring its potency and selectivity.

  • Methodology:

    • Plate Preparation: Histone-coated microplates are used, which serve as the protein substrate for PARP enzymes.

    • Reaction Mixture: Recombinant human PARP1 or PARP2 enzyme is added to the wells along with a reaction buffer containing biotinylated NAD+, the co-factor for the PARylation reaction.

    • Inhibitor Addition: The test compound (e.g., this compound) is added in a series of dilutions.

    • Incubation: The plate is incubated to allow the PARP enzyme to attach biotinylated ADP-ribose units to the histone proteins.

    • Detection: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated ADP-ribose. A colorimetric or chemiluminescent HRP substrate is then added.[25][26][27]

    • Quantification: The signal intensity, which is proportional to PARP activity, is measured using a plate reader. IC₅₀ values are calculated by plotting inhibitor concentration against the percentage of PARP activity.

γH2AX Immunofluorescence Assay (Pharmacodynamic Biomarker)
  • Objective: To quantify the formation of DNA double-strand breaks (DSBs) in cells following treatment with a PARP inhibitor, serving as a key pharmacodynamic biomarker of drug activity.[4]

  • Methodology:

    • Cell Culture and Treatment: Cancer cells (e.g., BRCA-mutant cell lines) are cultured on coverslips and treated with the PARP inhibitor for a specified time.

    • Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the nucleus.[3][28]

    • Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated form of histone H2AX (γH2AX). Subsequently, a fluorescently labeled secondary antibody that binds to the primary antibody is added.[3][29]

    • Counterstaining: The cell nuclei are stained with a DNA dye like DAPI (4′,6-diamidino-2-phenylindole) for visualization.

    • Microscopy and Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The number of distinct fluorescent foci (representing DSBs) per nucleus is quantified using image analysis software.[2][30]

Cell Viability Assay (e.g., MTT Assay)
  • Objective: To assess the cytotoxic effect of the PARP inhibitor on cancer cell lines, particularly comparing its effect on HRR-deficient versus HRR-proficient cells to confirm synthetic lethality.

  • Methodology:

    • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

    • Compound Treatment: Cells are treated with a range of concentrations of the PARP inhibitor and incubated for a period (e.g., 72-96 hours).

    • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[1][24]

    • Incubation: The plate is incubated for 2-4 hours. Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[31][32]

    • Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[23]

    • Absorbance Reading: The absorbance of the resulting purple solution is measured with a spectrophotometer (typically at ~570 nm). The intensity of the color is directly proportional to the number of viable cells.

The Evolving Landscape of PARP Inhibition

The development of PARP inhibitors is advancing from broad PARP1/2 inhibition towards more targeted approaches. This evolution is driven by the goal of enhancing efficacy while improving the safety profile.

center_node PARP Inhibitors in Clinical Development Gen1 First-Generation (PARP1/2 Inhibitors) center_node->Gen1 Gen2 Second-Generation (Improved PK/PD) center_node->Gen2 NextGen Next-Generation (PARP1-Selective) center_node->NextGen Olaparib Olaparib Gen1->Olaparib Rucaparib Rucaparib Gen1->Rucaparib Niraparib Niraparib Gen1->Niraparib Talazoparib Talazoparib Gen1->Talazoparib This compound This compound Gen2->this compound Saruparib Saruparib NextGen->Saruparib

Figure 3: Logical relationship and classification of PARP inhibitors.

Conclusion

This compound stands out among PARP1/2 inhibitors in clinical development due to its superior pharmaceutical properties, including high water solubility, excellent bioavailability, and extensive tissue distribution.[1][4] Preclinical data demonstrate its potent, substrate-competitive inhibition of PARP1/2, leading to synthetic lethality in HRR-deficient cells.[1][3] Early clinical data from its Phase I trial in advanced solid tumors indicate that this compound is generally well-tolerated and shows promising signs of antitumor activity, with a 100% disease control rate at the recommended Phase II dose.[5][22]

Compared to first-generation PARP inhibitors like Olaparib, this compound's favorable pharmacokinetics may translate into improved efficacy and a wider therapeutic window. Meanwhile, the field is also advancing with next-generation, highly selective PARP1 inhibitors like Saruparib, which aim to minimize hematological toxicities associated with PARP2 inhibition, potentially allowing for more effective combination therapies.[23][33]

Ultimately, the precise positioning of this compound in the clinical setting will be determined by data from ongoing and future Phase II and III trials. These studies will be crucial for directly comparing its efficacy and safety against the current standards of care and for identifying the patient populations most likely to benefit from its unique pharmacological profile. The continued development of diverse PARP inhibitors like this compound and Saruparib underscores a dynamic and promising future for this important class of targeted cancer therapies.

References

Mefuparib's Selectivity Profile: A Comparative Analysis for PARP1 and PARP2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the inhibitory activity of Mefuparib (also known as MPH) against Poly(ADP-ribose) Polymerase 1 (PARP1) and Poly(ADP-ribose) Polymerase 2 (PARP2). The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's selectivity.

Quantitative Analysis of PARP1 and PARP2 Inhibition

This compound has demonstrated potent inhibitory effects on both PARP1 and PARP2. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these two key enzymes, as determined by in vitro enzymatic assays.[1][2][3]

Target EnzymeThis compound (MPH) IC50 (nM)Assay Method
PARP13.2Biotinylated NAD+-based assay
PARP135.89ELISA Assay
PARP21.9Biotinylated NAD+-based assay

The data indicates that this compound is a potent inhibitor of both PARP1 and PARP2, with a slightly higher potency observed for PARP2 in the biotinylated NAD+-based assay.[1]

Experimental Methodologies

The determination of this compound's inhibitory activity on PARP1 and PARP2 was conducted using established in vitro enzymatic assays. A brief description of these methods is provided below.

Biotinylated NAD+-based Assay

This assay quantifies the poly(ADP-ribosyl)ation activity of PARP enzymes. In this method, recombinant PARP1 or PARP2 enzyme is incubated with a DNA substrate to activate the enzyme. The reaction mixture also contains biotinylated NAD+ as a substrate. In the presence of an active PARP enzyme, biotinylated ADP-ribose moieties are transferred to acceptor proteins, including the PARP enzyme itself (auto-poly(ADP-ribosyl)ation). The extent of this reaction is then quantified, typically using a streptavidin-conjugated reporter system that binds to the incorporated biotin. The inhibitory effect of a compound like this compound is determined by measuring the reduction in the signal generated by the reporter system in the presence of varying concentrations of the inhibitor.

ELISA (Enzyme-Linked Immunosorbent Assay)

In the context of PARP activity, an ELISA-based assay is often used to measure the amount of poly(ADP-ribose) (PAR) generated. This assay typically involves immobilizing histone proteins, which are substrates for PARP, onto the wells of a microplate. The PARP enzyme, NAD+, and the test inhibitor (this compound) are then added to the wells. The activated PARP enzyme catalyzes the formation of PAR chains on the histones. The amount of PAR produced is then detected using an antibody specific for PAR, which is conjugated to an enzyme (e.g., horseradish peroxidase). The addition of a substrate for this enzyme results in a colorimetric or chemiluminescent signal that is proportional to the amount of PAR, and thus to the PARP activity. The inhibitory effect of this compound is quantified by the decrease in this signal.

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in evaluating PARP inhibitor selectivity, the following diagrams have been generated.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PARP2 PARP2 DNA_Damage->PARP2 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes PARP2->PAR synthesizes NAD NAD+ NAD->PARP1 substrate NAD->PARP2 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair This compound This compound This compound->PARP1 inhibits This compound->PARP2 inhibits

Caption: Simplified signaling pathway of PARP1 and PARP2 in DNA damage repair and its inhibition by this compound.

Experimental_Workflow cluster_workflow In Vitro PARP Inhibition Assay Workflow start Prepare Assay Components: - Recombinant PARP1/PARP2 - Activated DNA - NAD+ (or Biotinylated NAD+) - this compound (Varying Concentrations) incubation Incubate Components start->incubation detection Detect PAR Formation (e.g., ELISA, Biotin Detection) incubation->detection data_analysis Data Analysis: - Plot % Inhibition vs. [this compound] - Calculate IC50 Value detection->data_analysis

Caption: Generalized experimental workflow for determining the IC50 values of PARP inhibitors like this compound.

References

Predicting Response to Mefuparib Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mefuparib, a novel PARP inhibitor, with other established therapies. This document outlines potential biomarkers for predicting treatment response, supported by available experimental data and detailed methodologies.

This compound (CVL218) is a potent, orally active, and selective inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2.[1] Like other drugs in its class, this compound's primary mechanism of action is the induction of synthetic lethality in cancer cells with deficient homologous recombination (HR) repair pathways. This guide will delve into the biomarkers that can help identify patient populations most likely to benefit from this compound and compare its performance with other approved PARP inhibitors.

Predictive Biomarkers for this compound and Other PARP Inhibitors

The cornerstone of predicting response to PARP inhibitors lies in identifying deficiencies in the HR repair pathway. The most well-established biomarkers include mutations in the BRCA1 and BRCA2 genes and the broader measure of genomic instability known as Homologous Recombination Deficiency (HRD) status.

Preclinical studies have identified two key pharmacodynamic biomarkers that indicate this compound's activity: the inhibition of poly(ADP-ribose) (PAR) formation and the accumulation of γH2AX foci, which are markers of DNA double-strand breaks.[2][3][4]

A recent Phase Ib/II clinical trial of this compound in combination with a PD-1 inhibitor and chemotherapy for metastatic or recurrent triple-negative breast cancer (TNBC) is currently investigating HRD status and PD-L1 expression as potential predictive biomarkers.[4][5]

Comparative Efficacy of PARP Inhibitors

Direct head-to-head clinical trials comparing this compound with other PARP inhibitors are not yet available. However, we can compare the available data from clinical trials of this compound and other approved PARP inhibitors in relevant patient populations.

Table 1: Comparison of this compound and Other Approved PARP Inhibitors

Drug (Trade Name)TargetApproved Indications (Selected)Predictive Biomarker(s)
This compound (CVL218) PARP1/2Under investigationBRCA1/2 mutations, HRD status (investigational)
Olaparib (Lynparza) PARP1/2/3, TNKS1/2Ovarian, Breast, Pancreatic, Prostate CancerGermline or somatic BRCA1/2 mutations, HRD
Rucaparib (Rubraca) PARP1/2/3, TNKS1/2Ovarian, Prostate CancerGermline or somatic BRCA1/2 mutations, HRD
Niraparib (Zejula) PARP1/2Ovarian CancerHRD status (including BRCA mutations)
Talazoparib (Talzenna) PARP1/2Breast CancerGermline BRCA1/2 mutations

Table 2: Clinical Efficacy of PARP Inhibitors in Breast and Ovarian Cancer

DrugClinical TrialCancer TypePatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound (in combination)Phase Ib/IITriple-Negative Breast CancerMetastatic or Recurrent72.7%[4][5]Not Reported
Olaparib OlympiADBreast CancerGermline BRCA-mutated, HER2-negative, metastatic59.9%7.0 months[6]
Talazoparib EMBRACABreast CancerGermline BRCA-mutated, HER2-negative, locally advanced or metastatic62.6%[7]8.6 months[7][8][9]
Rucaparib ARIEL3Ovarian CancerBRCA-mutated, platinum-sensitive, recurrent75%16.6 months
Niraparib PRIMAOvarian CancerHRD-positive, newly diagnosed, advancedNot Reported21.9 months[10]
Rucaparib Study 10Ovarian CancerGermline BRCA-mutant, relapsed59.3%[2]10.8 months
Niraparib QUADRAOvarian CancerHRD-positive, advanced24%[11][12]8.3 months (Duration of Response)[11][12]

Note: The efficacy data for this compound is from a combination therapy trial and should not be directly compared to monotherapy trials of other PARP inhibitors.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound functions by inhibiting PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In cells with a functional HR pathway, these breaks can be repaired. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. The inability to repair these double-strand breaks results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.

Mefuparib_Mechanism cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP-mediated Repair cluster_2 This compound Action cluster_3 Homologous Recombination (HR) Proficient Cell cluster_4 Homologous Recombination (HR) Deficient Cell SSB SSB PARP PARP1/2 SSB->PARP DSB_HR_prof Double-Strand Break (DSB) SSB->DSB_HR_prof PAR PAR Synthesis PARP->PAR NAD+ Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival_HR_prof Cell Survival SSB_Repair->Cell_Survival_HR_prof This compound This compound PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition PARP_Inhibition->PARP DSB_HR_def Double-Strand Break (DSB) PARP_Inhibition->DSB_HR_def HR_Repair HR Repair (BRCA1/2, etc.) DSB_HR_prof->HR_Repair HR_Repair->Cell_Survival_HR_prof HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) DSB_HR_def->HR_Deficiency Genomic_Instability Genomic Instability HR_Deficiency->Genomic_Instability Apoptosis Apoptosis (Synthetic Lethality) Genomic_Instability->Apoptosis

Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cells.

Experimental Workflow for Biomarker Analysis

The following diagram illustrates a typical workflow for identifying patients who may respond to this compound therapy by assessing key biomarkers.

Biomarker_Workflow cluster_0 Genomic Analysis cluster_1 Pharmacodynamic Biomarker Analysis cluster_2 Treatment Decision Patient_Sample Patient Tumor Biopsy or Blood Sample NGS Next-Generation Sequencing (NGS) Patient_Sample->NGS HRD_Assay HRD Score Assay Patient_Sample->HRD_Assay PAR_Assay PAR Formation Assay (Immunofluorescence) Patient_Sample->PAR_Assay gH2AX_Assay γH2AX Foci Assay (Immunofluorescence) Patient_Sample->gH2AX_Assay NGS->HRD_Assay Identifies BRCA1/2 mutations and other HR gene alterations Mefuparib_Treatment This compound Therapy HRD_Assay->Mefuparib_Treatment HRD-positive Alternative_Therapy Alternative Therapy HRD_Assay->Alternative_Therapy HRD-negative PAR_Assay->Mefuparib_Treatment Low PAR formation (Indicates PARP inhibition) gH2AX_Assay->Mefuparib_Treatment High γH2AX foci (Indicates DNA damage)

Caption: Experimental workflow for biomarker-driven patient selection for this compound therapy.

Experimental Protocols

γH2AX Foci Formation Assay (Immunofluorescence)

This protocol describes the detection of γH2AX foci in cultured cells treated with this compound.

Materials:

  • Cell culture medium

  • This compound

  • Coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Secondary antibody: Fluorochrome-conjugated anti-species IgG

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentration of this compound for the indicated time.

  • Wash cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.[3][13]

  • Wash cells three times with PBS for 5 minutes each.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[13]

  • Wash cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[3][13]

  • Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C.[3][13]

  • Wash cells three times with PBS for 5 minutes each.

  • Incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash cells three times with PBS for 5 minutes each in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope.

Poly(ADP-ribose) (PAR) Formation Assay (Immunofluorescence)

This protocol outlines the detection of PAR formation in cells following treatment with this compound and an alkylating agent to induce DNA damage.

Materials:

  • Cell culture medium

  • This compound

  • DNA damaging agent (e.g., MNNG or H₂O₂)

  • Coverslips

  • Cold Methanol (-20°C)

  • PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-PAR polymer antibody

  • Secondary antibody: Fluorochrome-conjugated anti-species IgG

  • DAPI

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to attach.

  • Pre-treat the cells with this compound for 1 hour.

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).

  • Wash the cells with ice-cold PBS.

  • Fix the cells with ice-cold methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-PAR antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with antifade mounting medium.

  • Analyze the fluorescence signal using a fluorescence microscope. A reduction in the PAR signal in this compound-treated cells compared to the control indicates PARP inhibition.

Conclusion

This compound is a promising new PARP1/2 inhibitor with a pharmacological profile that suggests efficacy in HR-deficient tumors. The predictive biomarkers for this compound are expected to align with those of other PARP inhibitors, primarily focusing on BRCA1/2 mutations and HRD status. The pharmacodynamic biomarkers, PAR formation and γH2AX accumulation, can serve as valuable tools in preclinical and early clinical development to confirm target engagement and biological activity. As more clinical data for this compound becomes available, a more direct comparison with other PARP inhibitors will be possible, further refining its potential role in cancer therapy. Researchers are encouraged to incorporate these biomarker strategies in their studies to better identify patients who will derive the most benefit from this compound treatment.

References

Illuminating Target Engagement: A Comparative Guide to In Vivo Validation of Mefuparib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of Mefuparib (MPH), a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2. While direct in vivo imaging data for this compound is not yet published, this document details established pharmacodynamic (PD) biomarker approaches that confirm its mechanism of action in preclinical models. Furthermore, we compare these methods with advanced in vivo imaging techniques that have been successfully employed for other PARP inhibitors, offering a roadmap for future studies with this compound.

This compound's Mechanism of Action: Targeting PARP in DNA Repair

This compound hydrochloride (MPH) is an orally active and selective PARP1/2 inhibitor.[1][2] PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound prevents the recruitment of DNA repair machinery, leading to the accumulation of SSBs. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these unresolved SSBs are converted into toxic double-strand breaks (DSBs) during replication, ultimately leading to cell death through a process known as synthetic lethality.[1][3]

The engagement of this compound with its PARP target can be confirmed by measuring key downstream biomarkers: the reduction of poly(ADP-ribose) (PAR) formation and the increase in the DNA damage marker, gamma-H2AX (γH2AX).[1][2]

cluster_0 DNA Damage & Repair Pathway cluster_1 This compound Intervention cluster_2 Cellular Consequences in HR-Deficient Cells DNA_SSB Single-Strand Break (SSB) PARP PARP1/2 DNA_SSB->PARP activates PAR PARylation PARP->PAR catalyzes Accumulated_SSB Accumulated SSBs BER Base Excision Repair (BER) PAR->BER recruits machinery This compound This compound (MPH) This compound->PARP inhibits Replication DNA Replication Accumulated_SSB->Replication encounter DSB Double-Strand Breaks (DSBs) Replication->DSB leads to gamma_H2AX γH2AX Accumulation DSB->gamma_H2AX induces Apoptosis Apoptosis DSB->Apoptosis triggers

Figure 1. this compound's mechanism of action in HR-deficient cancer cells.

In Vivo Target Engagement of this compound: A Pharmacodynamic Approach

Pharmacodynamic studies in xenograft models have successfully demonstrated this compound's target engagement in vivo. These studies typically involve treating tumor-bearing mice with this compound and subsequently analyzing tumor and surrogate tissues for key biomarkers.

Key Experimental Protocol: In Vivo Pharmacodynamic Analysis of this compound

This protocol is based on the methodology described by Zhao et al., 2017.[1]

cluster_0 Animal Model cluster_1 Treatment cluster_2 Sample Collection cluster_3 Analysis Animal_Model Nude mice with MDA-MB-436 (BRCA1-deficient) xenografts Treatment Single oral administration of this compound (MPH) (40, 80, or 160 mg/kg) Animal_Model->Treatment Collection Collect blood and xenograft tumors at indicated time points Treatment->Collection LC_MS LC-MS/MS for MPH concentration Collection->LC_MS PAR_Assay ELISA/Western Blot for PAR levels in PBMC and tumor cells Collection->PAR_Assay gH2AX_Assay Western Blot for γH2AX levels in tumor cells Collection->gH2AX_Assay

Figure 2. Experimental workflow for in vivo pharmacodynamic analysis of this compound.

Parameter Methodology Key Findings
This compound Concentration Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) on plasma and xenograft lysates.Dose- and time-dependent concentrations of this compound in both plasma and tumor tissue. Significantly higher concentrations were observed in xenografts compared to plasma.[1]
PARP Inhibition (PAR levels) ELISA or Western Blotting to measure poly(ADP-ribose) (PAR) formation in peripheral blood mononuclear cells (PBMCs) and tumor cells.This compound treatment led to a rapid and dramatic inhibition of PARP activity, with over 90% reduction in PAR formation observed as early as 0.5 hours post-administration.[1]
DNA Damage (γH2AX levels) Western Blotting to detect γH2AX accumulation in tumor cells.A time- and dose-dependent increase in γH2AX levels was observed in BRCA1-deficient xenografts, indicating the accumulation of double-strand DNA breaks.[1]

Table 1: Summary of Quantitative Data from this compound In Vivo Pharmacodynamic Studies

Comparison with Alternative In Vivo Imaging Techniques

While pharmacodynamic biomarker analysis provides robust evidence of target engagement, it is an indirect and invasive method. In vivo imaging offers a non-invasive, real-time, and quantitative assessment of drug-target interaction throughout the body. Below, we compare the pharmacodynamic approach used for this compound with imaging techniques employed for other PARP inhibitors.

Technique Description Application for PARP Inhibitors Advantages Disadvantages
Pharmacodynamic Biomarker Analysis Measurement of downstream biomarkers (e.g., PAR, γH2AX) in tissue samples (biopsies, blood).This compound: Demonstrated significant PAR reduction and γH2AX increase in xenograft models.[1]- Directly measures the biological consequence of target engagement.- High sensitivity and specificity for the intended pathway.- Invasive (requires tissue sampling).- Provides a snapshot in time, not continuous monitoring.- Limited spatial information.
Positron Emission Tomography (PET) Imaging Uses radiolabeled tracers that bind to the target protein, allowing for whole-body visualization and quantification of target expression and drug occupancy.Olaparib & others: Tracers like [18F]FTT and [18F]BO have been used to quantify PARP1/2 expression and measure target engagement of therapeutic PARP inhibitors in vivo.[4][5][6][7]- Non-invasive, whole-body imaging.- Quantitative assessment of target expression and drug occupancy.- Can be used for patient selection and monitoring treatment response.- Requires development of a specific radiotracer.- Lower spatial resolution compared to microscopy.- Exposure to ionizing radiation.
Fluorescence Imaging Utilizes fluorescently labeled inhibitors or probes to visualize drug distribution and target binding at the cellular level in vivo.Rucaparib & others: Fluorescently labeled PARP inhibitors have been used to visualize accumulation in tumor cell nuclei in vivo.[8]- High sensitivity and spatial resolution.- Enables real-time visualization of drug-target interactions at the subcellular level.- Limited penetration depth of light in tissues.- Often requires genetic modification of cells or complex probe synthesis.- Potential for phototoxicity.

Table 2: Comparison of In Vivo Target Engagement Validation Methods

Alternative and Complementary Target Validation Strategies

Beyond direct in vivo assessment, several other methods can be employed to validate this compound's target engagement and mechanism of action.

Method Description Relevance to this compound
In Vitro Target Engagement Assays Cellular thermal shift assays (CETSA), NanoBRET, and fluorescence polarization can confirm direct binding of this compound to PARP1/2 within intact cells.Provides initial confirmation of target binding before moving to more complex in vivo models.
Genetic Approaches Using CRISPR/Cas9 to knock out PARP1 or PARP2 in cancer cell lines and assessing the impact on this compound's cytotoxicity.Can definitively link this compound's activity to its intended targets.
Activity-Based Protein Profiling (ABPP) Employs chemical probes to directly measure the activity of specific enzymes in complex biological samples.Could be adapted to quantify the inhibition of PARP activity by this compound in tissue lysates from treated animals.[9]

Table 3: Alternative and Complementary Target Validation Methods

Conclusion

The in vivo target engagement of this compound has been convincingly validated through pharmacodynamic biomarker studies, which demonstrate a clear dose- and time-dependent inhibition of PARP activity and a corresponding increase in DNA damage in preclinical models. While direct in vivo imaging of this compound has not been reported, the successful application of PET and fluorescence imaging for other PARP inhibitors provides a strong rationale for the development of similar imaging agents for this compound. Such tools would enable non-invasive, real-time monitoring of target engagement, facilitating more precise dose selection and patient stratification in future clinical trials. The combination of robust pharmacodynamic data and the potential for advanced in vivo imaging positions this compound as a promising therapeutic agent with a well-defined mechanism of action.

References

Safety Operating Guide

Navigating the Safe Disposal of Mefuparib: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the proper handling and disposal of the potent PARP inhibitor, Mefuparib, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of poly(ADP-ribose) polymerases (PARP1 and PARP2), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3][4] While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not readily found, established best practices for the disposal of potent pharmaceutical compounds and laboratory chemicals provide a clear framework for its safe management.

This guide synthesizes general safety protocols to offer a direct, step-by-step approach to the disposal of this compound, minimizing risk and ensuring compliance with institutional and regulatory standards.

Core Principles of this compound Waste Management

Given this compound's biological potency as a PARP inhibitor and its use in cancer research, all waste materials containing this compound should be treated as hazardous chemical waste.[1][3][4] This includes pure this compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any personal protective equipment (PPE) that has come into contact with the substance.

The primary goal is to prevent the release of this biologically active compound into the environment and to avoid accidental exposure to laboratory personnel. Cross-contamination of non-hazardous waste streams must be strictly avoided.

Quantitative Data Summary for this compound Disposal

Due to the absence of a specific SDS, quantitative disposal parameters are not available. However, the following table summarizes the key classifications and recommended handling procedures based on its nature as a potent research compound.

ParameterGuidelineSource/Rationale
Waste Classification Hazardous Chemical Waste; Potent Compound WasteBased on its biological activity as a PARP inhibitor.
Primary Disposal Route Licensed Hazardous Waste Disposal VendorStandard procedure for potent pharmaceutical compounds in a laboratory setting.[5][6][7]
In-Lab Decontamination Not Recommended for Bulk QuantitiesDue to the potent nature of the compound, chemical neutralization should only be performed by trained personnel for small spills.
PPE Requirement Standard Laboratory PPE (Lab coat, gloves, eye protection)General best practice for handling chemical reagents.[8][9]

Experimental Protocol: Decontamination of this compound-Contaminated Labware

This protocol outlines a general procedure for the chemical inactivation of trace amounts of this compound on labware before disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.

Objective: To chemically degrade residual this compound on non-disposable glassware.

Materials:

  • This compound-contaminated glassware

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • pH indicator strips

  • Appropriate waste containers for corrosive liquids

Methodology:

  • Initial Rinse: Rinse the contaminated glassware three times with a suitable organic solvent (e.g., ethanol or acetone) in which this compound is soluble. Collect the rinsate in a designated halogenated or non-halogenated solvent waste container, depending on the solvent used.[6]

  • Base Hydrolysis: Immerse the rinsed glassware in a 1 M NaOH solution for a minimum of 24 hours. This promotes the hydrolysis of the amide and other susceptible functional groups within the this compound molecule.

  • Neutralization: Carefully decant the NaOH solution into a separate container. Neutralize the solution by slowly adding 1 M HCl while monitoring the pH with indicator strips until a neutral pH (6-8) is achieved.

  • Disposal of Neutralized Solution: Dispose of the neutralized solution in accordance with institutional guidelines for aqueous chemical waste.

  • Final Cleaning: The decontaminated glassware can now be washed using standard laboratory procedures.

Note: This protocol is a general guideline. The efficacy of this decontamination procedure for this compound has not been formally reported and should be validated if necessary for the specific experimental context.

Procedural Workflow for this compound Disposal

The following diagram illustrates the decision-making process and step-by-step procedure for the proper disposal of this compound waste in a laboratory setting.

Mefuparib_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start Identify this compound Waste (Pure compound, solutions, contaminated items) segregate Segregate Waste Streams start->segregate solid_waste Solid Waste (Contaminated PPE, vials, tips) segregate->solid_waste Solid liquid_waste Liquid Waste (Stock solutions, experimental media) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, blades) segregate->sharps_waste Sharps contain_solid Seal in labeled, puncture-resistant solid hazardous waste container solid_waste->contain_solid contain_liquid Collect in labeled, leak-proof liquid hazardous waste container liquid_waste->contain_liquid contain_sharps Place in designated sharps container sharps_waste->contain_sharps store Store in designated Hazardous Waste Accumulation Area contain_solid->store contain_liquid->store contain_sharps->store pickup Arrange for pickup by licensed hazardous waste vendor store->pickup

Caption: Workflow for the segregation and disposal of this compound waste.

Step-by-Step Disposal Guidance

  • Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused solid compound, stock solutions, cell culture media containing the drug, and all contaminated disposable materials.

    • Segregate this compound waste from other laboratory waste at the point of generation. Do not mix hazardous waste with non-hazardous trash.[7]

  • Containment and Labeling:

    • Solid Waste: Collect contaminated items such as gloves, pipette tips, and empty vials in a designated, durable, and sealable container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.

    • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste: this compound" and list all chemical constituents, including solvents and their approximate concentrations. Keep the container sealed when not in use.[6]

    • Sharps: Any needles, scalpels, or other sharp objects contaminated with this compound should be disposed of in a designated, puncture-proof sharps container.[7]

  • Storage:

    • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory, away from general laboratory traffic.

    • Ensure that the storage area is well-ventilated and that incompatible waste types are kept separate to prevent accidental reactions.

  • Final Disposal:

    • Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound waste down the drain or in the regular trash.[10][11] This is crucial to prevent the contamination of water systems and to comply with environmental regulations.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal guidelines and contact your EHS officer for any clarifications.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.